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3-(4-Ethyl-phenylcarbamoyl)-acrylic acid Documentation Hub

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  • Product: 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid
  • CAS: 324067-34-7; 55750-37-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid

Executive Summary 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid (herein referred to as -(4-ethylphenyl)maleamic acid or NEP-MA ) is a critical bifunctional intermediate used primarily in the synthesis of -aryl maleimides, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Ethyl-phenylcarbamoyl)-acrylic acid (herein referred to as


-(4-ethylphenyl)maleamic acid  or NEP-MA ) is a critical bifunctional intermediate used primarily in the synthesis of 

-aryl maleimides, which serve as heat-resistant modifiers in polymerization and bioconjugation linkers.

Unlike simple carboxylic acids, NEP-MA exhibits a unique "frozen" conformation due to strong intramolecular hydrogen bonding. This guide dissects its physicochemical architecture, providing researchers with the data necessary to manipulate its solubility, stability, and reactivity in drug development and materials science workflows.

Molecular Architecture & Structural Dynamics

The IUPAC name 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid describes a maleic anhydride ring that has been opened by 4-ethylaniline.

The Z-Isomer Dominance

A common misconception is that the acrylic backbone rotates freely. In reality, NEP-MA exists predominantly as the (Z)-isomer (cis-isomer). This is not due to steric hindrance, but rather a stabilizing intramolecular hydrogen bond between the amide proton (


) and the carboxylic acid carbonyl (

).
  • Structural Consequence: This H-bond creates a pseudo-cyclic 7-membered ring, locking the molecule in a planar conformation.

  • Reactivity Implication: This pre-organization positions the carboxylic acid hydroxyl group and the amide carbonyl in proximity, lowering the entropic barrier for cyclodehydration to the maleimide.

Visualization of Intramolecular Stabilization

The following diagram illustrates the stabilizing interaction and the equilibrium favoring the Z-form.

H_Bonding Z_Isomer Z-Isomer (Dominant) Stabilized by Intramolecular H-Bond Transition Isomerization Barrier (High Energy) Z_Isomer->Transition Thermal/UV Stress E_Isomer E-Isomer (Trans) Lacks H-Bond Stabilization E_Isomer->Z_Isomer Rapid Reversion Transition->E_Isomer Minor Product

Figure 1: The thermodynamic preference for the Z-isomer due to intramolecular hydrogen bonding (IMHB).

Physicochemical Profile

The following data aggregates experimental values for the


-aryl maleamic acid class and calculated values specific to the 4-ethyl derivative.
PropertyValue / DescriptionContext for Application
Molecular Weight 219.24 g/mol Precursor to Maleimide (MW ~201.22)
Physical State Crystalline Solid (Yellowish needles)Precipitates immediately upon synthesis
Melting Point 185°C – 195°C (Decomposes)Note: Often undergoes thermal cyclodehydration to maleimide before true melting.
pKa (Acid) 3.5 – 4.0 (Calculated)Similar to maleic acid; acidic enough to form salts with weak bases.
LogP (Oct/Water) ~1.8 – 2.1The ethyl group increases lipophilicity compared to the parent phenyl analog (LogP ~1.1).
Solubility (High) DMF, DMSO, DMAcPolar aprotic solvents disrupt the crystal lattice H-bonds.
Solubility (Low) Water, Chloroform, Diethyl EtherCritical for purification: impurities stay in solution, NEP-MA precipitates.

Expert Insight on Solubility: Researchers often struggle to dissolve NEP-MA in dichloromethane (DCM) or chloroform. Despite the lipophilic ethyl-phenyl tail, the crystal lattice energy driven by intermolecular H-bonding is too high for non-polar solvents to overcome. Protocol Adjustment: Use a minimal amount of DMF for reactions, or convert to the sodium salt for aqueous applications.

Synthesis & Characterization Protocol

This protocol describes the synthesis of NEP-MA via the ring-opening of maleic anhydride. This is a self-validating protocol: the product precipitates spontaneously, indicating reaction progress.

Reagents[1]
  • Maleic Anhydride (1.0 eq): Must be finely powdered.

  • 4-Ethylaniline (1.0 eq): Liquid amine.

  • Solvent: Diethyl ether (preferred) or Acetone.

Step-by-Step Methodology
  • Preparation: Dissolve Maleic Anhydride (9.8 g, 100 mmol) in 50 mL of anhydrous diethyl ether in a round-bottom flask.

  • Addition: Dissolve 4-Ethylaniline (12.1 g, 100 mmol) in 20 mL of diethyl ether. Add this solution dropwise to the anhydride solution over 30 minutes.

    • Why? The reaction is exothermic. Rapid addition can cause local overheating, leading to oligomerization or isomerization to the unreactive fumaramic (trans) acid.

  • Observation: A yellow/off-white precipitate (NEP-MA) will form almost immediately.

  • Maturation: Stir the slurry for 2 hours at room temperature to ensure complete conversion.

  • Isolation: Filter the solid under vacuum. Wash the cake 3x with cold diethyl ether to remove unreacted amine or anhydride.

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 60°C, as this may trigger premature cyclization to the maleimide.

Spectroscopic Validation (Diagnostic Signals)
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       10.4 ppm (s, 1H): Amide 
      
      
      
      (Deshielded by H-bond).
    • 
       6.3 - 6.5 ppm (d, 2H): Olefinic protons (
      
      
      
      ). The coupling constant
      
      
      Hz confirms the cis (Z) geometry.
  • IR Spectroscopy:

    • 
      : Carboxylic Acid 
      
      
      
      .
    • 
      : Amide I band.
      
    • 
      : Broad 
      
      
      
      /
      
      
      stretch.

Reactivity: The Cyclodehydration Pathway

The primary utility of NEP-MA is its conversion to


-(4-ethylphenyl)maleimide. This requires chemical dehydration, as thermal dehydration often yields low yields due to polymerization.
Mechanism of Action

The reaction proceeds through a mixed anhydride intermediate when treated with acetic anhydride (


) and Sodium Acetate (

).

Reaction_Pathway Start NEP-MA (Maleamic Acid) Inter Mixed Anhydride Intermediate Start->Inter Acylation Reagent + Acetic Anhydride / NaOAc Product N-(4-Ethylphenyl)maleimide (Target) Inter->Product Thermodynamic Cyclization (Major) Side Iso-Maleimide (Kinetic Side Product) Inter->Side Kinetic Cyclization (Minor) Side->Product Rearrangement (Catalyzed by Acetate)

Figure 2: Chemical cyclodehydration pathway. Note that the iso-maleimide side product rearranges to the maleimide under the reaction conditions.

Critical Control Points
  • Temperature: Maintain reaction at 60-80°C. Higher temperatures favor polymerization of the double bond.

  • Catalyst: Sodium acetate is essential. It acts as a base to deprotonate the amide, facilitating the nucleophilic attack on the mixed anhydride.

References

  • NIST Chemistry WebBook. N-Phenylmaleamic acid (Parent Analog Data). National Institute of Standards and Technology. Link

  • PubChem. 3-(Phenylcarbamoyl)acrylic acid (Compound Summary). National Center for Biotechnology Information. Link

  • Havlik, M. et al. Synthesis of substituted N-phenylmaleimides. Taylor & Francis (2019). (Detailed protocol for N-aryl maleamic acid synthesis and cyclization). Link

  • Gao, J. et al. Intramolecular Hydrogen Bonding Analysis in Salicylic Acid and Maleamic Acid Derivatives. Iowa State University (2022). (Theoretical basis for Z-isomer stability). Link

Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid

This guide provides a comprehensive overview of the synthesis of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid, a molecule of interest for researchers in drug development and materials science. This document delves into the c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid, a molecule of interest for researchers in drug development and materials science. This document delves into the chemical principles, experimental procedures, and characterization of this compound, offering field-proven insights to ensure successful and reproducible synthesis.

Introduction: The Significance of N-Aryl Maleamic Acids

3-(4-Ethyl-phenylcarbamoyl)-acrylic acid, systematically named (2Z)-4-((4-ethylphenyl)amino)-4-oxobut-2-enoic acid and also known as N-(4-ethylphenyl)maleamic acid, belongs to the class of N-aryl maleamic acids. These compounds are notable for their role as precursors to N-substituted maleimides, which are widely utilized in bioconjugation and polymer chemistry[1]. Furthermore, N-substituted maleamic acids and their derivatives have garnered attention for their potential biological activities, including antimicrobial and antifungal properties[2][3]. The presence of the acrylic acid moiety and the substituted phenyl ring offers opportunities for further chemical modification, making them versatile building blocks in medicinal chemistry and material science.

The synthesis of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid is a straightforward yet illustrative example of nucleophilic acyl substitution, specifically the aminolysis of an acid anhydride. Understanding the nuances of this reaction is crucial for achieving high yields and purity.

Synthetic Pathway: A Nucleophilic Attack on Maleic Anhydride

The most direct and widely employed method for the synthesis of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid is the reaction between maleic anhydride and 4-ethylaniline[4]. This reaction proceeds through a nucleophilic attack of the amino group of 4-ethylaniline on one of the carbonyl carbons of maleic anhydride.

The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer results in the formation of the stable amide and carboxylic acid functionalities, yielding the desired N-(4-ethylphenyl)maleamic acid.

Synthesis_Pathway reagent1 Maleic Anhydride product 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid reagent1->product Nucleophilic Acyl Substitution reagent2 4-Ethylaniline reagent2->product

Caption: General synthetic scheme for 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid.

The choice of solvent is a critical parameter in this synthesis. While various solvents can be used, diethyl ether or other aprotic solvents are often preferred to minimize side reactions and facilitate product precipitation[4]. The reaction is typically carried out at or below room temperature to control the exothermic nature of the reaction and prevent the formation of undesired byproducts.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid. This protocol is based on well-established procedures for the synthesis of N-aryl maleamic acids and has been optimized for clarity and reproducibility[4].

Materials and Equipment
Reagent/EquipmentGrade/Specification
Maleic AnhydrideReagent Grade, ≥99%
4-EthylanilineReagent Grade, ≥98%
Diethyl EtherAnhydrous, ≥99.7%
Round-bottom flask250 mL, three-necked
Magnetic stirrer and stir bar-
Dropping funnel100 mL
Reflux condenser-
Ice bath-
Büchner funnel and flask-
Filter paper-
Vacuum source-
Synthetic Procedure

Experimental_Workflow start Start dissolve_ma Dissolve maleic anhydride in anhydrous diethyl ether start->dissolve_ma cool Cool the solution in an ice bath dissolve_ma->cool add_amine Slowly add a solution of 4-ethylaniline in diethyl ether cool->add_amine stir Stir the reaction mixture at room temperature add_amine->stir precipitate Collect the precipitate by vacuum filtration stir->precipitate wash Wash the product with cold diethyl ether precipitate->wash dry Dry the product under vacuum wash->dry end Obtain pure 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid dry->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Preparation of Reagents: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether. Stir the mixture until the maleic anhydride is completely dissolved.

  • Reaction Setup: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Amine: In a separate beaker, prepare a solution of 4-ethylaniline (12.1 g, 0.1 mol) in 50 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Reaction: Add the 4-ethylaniline solution dropwise to the stirred maleic anhydride solution over a period of 30-45 minutes, maintaining the temperature between 0-10 °C. A white precipitate will form during the addition.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with two portions of cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials. Dry the product under vacuum to a constant weight. A typical yield for this reaction is in the range of 90-95%.

Characterization of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid

Proper characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical data for 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid.

PropertyValue
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Appearance White to off-white solid
Melting Point Expected in the range of 180-190 °C[5]
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.0 (br s, 1H, COOH), 9.8 (s, 1H, NH), 7.5 (d, J = 8.4 Hz, 2H, Ar-H), 7.2 (d, J = 8.4 Hz, 2H, Ar-H), 6.4 (d, J = 12.4 Hz, 1H, =CH-COOH), 6.2 (d, J = 12.4 Hz, 1H, -CO-CH=), 2.6 (q, J = 7.6 Hz, 2H, -CH₂-CH₃), 1.2 (t, J = 7.6 Hz, 3H, -CH₂-CH₃). The chemical shifts are predicted based on analogous structures[1].

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 168.5 (COOH), 164.0 (C=O, amide), 139.0 (Ar-C), 136.5 (Ar-C), 132.0 (=CH-COOH), 130.0 (-CO-CH=), 128.0 (Ar-CH), 120.0 (Ar-CH), 28.0 (-CH₂-), 16.0 (-CH₃). The chemical shifts are predicted based on analogous structures[1].

  • Infrared (IR) (KBr, cm⁻¹): ~3300 (N-H stretch), ~3000-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1650 (C=O stretch, amide I), ~1590 (C=C stretch, aromatic), ~1540 (N-H bend, amide II).

Safety and Handling

  • Maleic anhydride is corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 4-Ethylaniline is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen. Handle with extreme care in a fume hood and use appropriate PPE.

  • Diethyl ether is extremely flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid via the reaction of maleic anhydride and 4-ethylaniline is a robust and high-yielding procedure. This guide provides a comprehensive framework for its successful preparation and characterization. The principles and techniques described herein are broadly applicable to the synthesis of other N-aryl maleamic acids, providing a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. By adhering to the detailed protocol and safety precautions, researchers can confidently synthesize this versatile chemical intermediate for their specific applications.

References

Sources

Foundational

Technical Guide: Chemical Safety & Toxicity Profile for 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid (also known as N-(4-Ethylphenyl)maleamic acid) is a specialized organic intermediate primarily used in the synthesis of N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

3-(4-Ethyl-phenylcarbamoyl)-acrylic acid (also known as N-(4-Ethylphenyl)maleamic acid) is a specialized organic intermediate primarily used in the synthesis of N-arylmaleimides, which are critical building blocks for bioconjugation linkers (e.g., antibody-drug conjugates) and high-performance polymers.

Critical Safety Notice: As a research chemical, specific toxicological data (LD50) for this exact structure is limited. This guide employs Read-Across Toxicology , deriving safety protocols from its parent reagents (Maleic Anhydride, 4-Ethylaniline) and structural analogs (N-Phenylmaleamic acid). Users must treat this compound with high caution, assuming it possesses the combined hazards of its precursors until proven otherwise.

Chemical Identity & Physicochemical Properties[1][6][8][9][10]

This compound is the ring-opened amide formed by the reaction of maleic anhydride with 4-ethylaniline. It is generally isolated as a solid precipitate before cyclization.

PropertySpecification
IUPAC Name (2Z)-4-[(4-Ethylphenyl)amino]-4-oxobut-2-enoic acid
Common Name N-(4-Ethylphenyl)maleamic acid
CAS Number Not Listed (Treat as R&D Substance).[1] Analog (No Ethyl): 555-59-9 Cyclized Product: 76620-00-3
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Physical State Solid (Crystalline powder, typically off-white to yellow)
Solubility Soluble in polar aprotic solvents (DMSO, DMF); limited solubility in CHCl₃.
Stability Metastable. Dehydrates to maleimide under heat/acid; Hydrolyzes to parents in water.

Hazard Identification (GHS Classification)

Signal Word: DANGER

Based on the functional groups (carboxylic acid, acrylamide moiety) and the toxicity of the aniline parent, the following GHS classification is modeled:

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 3H301 Toxic if swallowed (Inferred from aniline parent).[1][2]
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[3][4][5]
Serious Eye Damage Cat 2AH319 Causes serious eye irritation.[3][6]
Sensitization, Skin Cat 1H317 May cause an allergic skin reaction.[7][5][8]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[3]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume.[5][8][9]

  • P280: Wear protective gloves/protective clothing/eye protection.[4][5][6][8][9]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER.[4]

Toxicological Profile: A Read-Across Assessment

Since specific experimental data is absent for this intermediate, we utilize Structural Activity Relationship (SAR) analysis.

The Parent Compound Risk (Hydrolysis Hazard)

In physiological conditions (pH 7.4) or humid environments, maleamic acids can hydrolyze back to their starting materials.

  • Parent A: 4-Ethylaniline (CAS 589-16-2): Highly toxic.[1] Methemoglobin former. Causes cyanosis. LD50 (Rat, Oral) is approx. 300-500 mg/kg.

  • Parent B: Maleic Anhydride (CAS 108-31-6): Potent respiratory sensitizer and corrosive.

The Functional Group Risk (Acrylamide/Acid)

The "acrylic acid" backbone acts as a Michael Acceptor.

  • Mechanism: The double bond conjugated with the carbonyl group is electrophilic. It can alkylate cysteine residues in proteins (glutathione depletion), leading to oxidative stress and potential cellular toxicity.

  • Analog Data (N-Phenylmaleamic acid): Confirmed skin and eye irritant.

Synthesis & Metabolic Pathway Diagram

The following diagram illustrates the chemical relationship between the toxic parents and the target intermediate.

ChemicalPathway MA Maleic Anhydride (Corrosive/Sensitizer) Target 3-(4-Ethyl-phenylcarbamoyl)- acrylic acid (Target Intermediate) MA->Target Synthesis (Fast Exotherm) EA 4-Ethylaniline (Toxic/Methemoglobinemia) EA->Target Synthesis (Fast Exotherm) Target->MA Hydrolysis (In vivo) Target->EA Hydrolysis (In vivo) Product N-(4-Ethylphenyl)maleimide (Final Product) Target->Product Cyclization (Heat/-H2O) Metabolite Protein Adducts (Sensitization) Target->Metabolite Michael Addition (Cysteine)

Caption: Fig 1. Synthesis and degradation pathways. Note the reversible hydrolysis releasing toxic 4-ethylaniline.

Safe Handling & Experimental Protocol

Objective: Synthesis and isolation of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid with minimal exposure.

Engineering Controls
  • Primary: All weighing and transfer must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.

  • Secondary: Use static-dissipative mats; maleamic acid powders can be electrostatic.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving required. Inner: Nitrile (4 mil). Outer: Nitrile or Neoprene (5-8 mil). Reasoning: Anilines penetrate standard latex rapidly.

  • Respiratory: If working outside a hood (not recommended), use a P100/OV cartridge respirator.

Synthesis Protocol (Self-Validating)
  • Preparation: Dissolve Maleic Anhydride (1.0 eq) in anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Addition: Dissolve 4-Ethylaniline (1.0 eq) in the same solvent. Add dropwise to the anhydride solution at 0°C.

    • Observation: A yellow/off-white precipitate (the maleamic acid) should form immediately.

    • Validation: If no precipitate forms, the solvent is too polar (product is soluble) or reagents are wet (hydrolysis occurred).

  • Isolation: Filter the solid under vacuum. Wash with cold ether to remove unreacted aniline.

    • Safety Check: The filtrate contains unreacted 4-ethylaniline. Treat liquid waste as Hazardous (Toxic) .

  • Drying: Dry under high vacuum at room temperature. Do not heat >50°C or cyclization to the maleimide will occur.

Safety Decision Tree

SafetyLogic Start Handling 3-(4-Ethyl-phenylcarbamoyl)- acrylic acid State Physical State? Start->State Solid Dry Powder State->Solid Liquid In Solution (DMSO/DCM) State->Liquid Risk1 Risk: Inhalation & Dust Solid->Risk1 Risk2 Risk: Skin Absorption (Enhanced by solvent) Liquid->Risk2 Action1 Use Fume Hood + N95/P100 Avoid Static Risk1->Action1 Action2 Double Nitrile Gloves Impervious Gown Risk2->Action2

Caption: Fig 2. Decision logic for PPE selection based on physical state.

Emergency Response

ScenarioImmediate Action
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Watch for signs of cyanosis (blue lips/nails) due to aniline release.
Skin Contact Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption). Remove contaminated clothing.[3][5][6][10][9]
Eye Contact Rinse cautiously with water for 15 minutes.[3][7] Remove contact lenses.[7][11][5][9] Seek ophthalmologist.
Spill Cleanup Dampen solid spill with water (to prevent dust) or cover with wet paper towels. Scoop into a sealed bag. Do not sweep dry dust.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Ethylaniline. Retrieved from

  • Carl Roth. (2022). Safety Data Sheet: Maleic Anhydride. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: N-(4-Ethylphenyl)maleimide (Cyclized Product). Retrieved from

  • ECHEMI. (2023). Safety Data Sheet: N-Phenylmaleamic acid (Analog). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Ethylaniline.[1][4][12][13] Retrieved from

Sources

Exploratory

Potential biological activities of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid derivatives

Technical Assessment: Biological Potential of 3-(4-Ethyl-phenylcarbamoyl)-acrylic Acid Derivatives Executive Summary This technical guide provides an in-depth analysis of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid (systema...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Biological Potential of 3-(4-Ethyl-phenylcarbamoyl)-acrylic Acid Derivatives

Executive Summary

This technical guide provides an in-depth analysis of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid (systematically known as N-(4-ethylphenyl)maleamic acid) and its structural derivatives. Belonging to the class of N-aryl maleamic acids, these compounds possess a distinct pharmacophore characterized by an olefinic double bond conjugated with an amide and a carboxylic acid. This structural arrangement confers significant biological reactivity, primarily through Michael addition susceptibility (upon cyclization) and hydrogen-bonding capacity.

Current research indicates this scaffold holds high potential in antimicrobial therapeutics (specifically antifungal) and oncological applications (cytotoxicity against carcinoma lines). This guide details the synthesis, mechanism of action, biological profiles, and validation protocols for researchers investigating this chemical series.

Chemical Identity & Synthesis

The core structure, 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid, is synthesized via the nucleophilic ring-opening of maleic anhydride by 4-ethylaniline. This reaction is highly atom-efficient and yields the Z-isomer (cis) due to the geometry of the anhydride precursor, stabilized by an intramolecular hydrogen bond between the amide proton and the carboxylate oxygen.

Synthesis Workflow

The synthesis requires strict anhydrous conditions to prevent hydrolysis of the anhydride prior to amine attack.

Reaction:



Synthesis MA Maleic Anhydride Rxn Nucleophilic Attack (Ring Opening) MA->Rxn EA 4-Ethylaniline EA->Rxn Inter Tetrahedral Intermediate Rxn->Inter Acetone/AcOH, RT Prod 3-(4-Ethyl-phenylcarbamoyl)- acrylic acid (Z-Isomer) Inter->Prod Proton Transfer Cycl N-(4-ethylphenyl) maleimide ( dehydration) Prod->Cycl Ac2O/NaOAc (Optional Cyclization)

Figure 1: Synthetic pathway for the generation of the maleamic acid scaffold and potential cyclization to maleimide.

Mechanism of Action (MOA)

The biological activity of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid derivatives stems from two primary chemical behaviors:

  • Michael Acceptor Reactivity (Pro-drug Pharmacophore): Under physiological conditions (or specific enzymatic catalysis), the maleamic acid can dehydrate to form the corresponding maleimide . Maleimides are potent electrophiles that readily undergo conjugate addition (Michael addition) with cellular nucleophiles, particularly biothiols like Glutathione (GSH) and cysteine residues on enzymes.

    • Consequence: Depletion of intracellular GSH leads to oxidative stress and apoptosis. Irreversible alkylation of essential enzymes (e.g., thioredoxin reductase) inhibits cell proliferation.

  • Hydrogen Bonding & Chelation: The free carboxylic acid and amide moiety can form bidentate interactions with metal ions in metalloenzymes or interact with polar regions of microbial cell walls, disrupting membrane integrity.

MOA Compound 3-(4-Ethyl-phenylcarbamoyl)- acrylic acid Dehydration In situ Cyclization (Maleimide Formation) Compound->Dehydration pH / Enzymatic Electrophile Reactive Michael Acceptor Dehydration->Electrophile Complex Thioether Adduct (Irreversible Inhibition) Electrophile->Complex Nucleophilic Attack Target Cysteine Thiol (R-SH) (Enzymes/GSH) Target->Complex Apoptosis Oxidative Stress & Apoptosis Complex->Apoptosis Loss of Function

Figure 2: Mechanism of Action illustrating the thiol-alkylation pathway typical of maleamic acid/maleimide derivatives.

Therapeutic Profiles

Antimicrobial Activity (Antifungal & Antibacterial)

Derivatives of N-aryl maleamic acids have demonstrated significant efficacy against dermatophytes and systemic fungal pathogens. The 4-ethyl substitution enhances lipophilicity (logP), facilitating penetration through the fungal cell wall composed of chitin and glucans.

  • Target Organisms: Trichophyton rubrum, Candida albicans, Aspergillus fumigatus.

  • Observed Data: Analogous N-aryl maleamic acids have shown Minimum Inhibitory Concentrations (MIC) in the range of 12.5 – 50 µg/mL against standard fungal strains [1].

  • SAR Insight: The presence of the free carboxylic acid is crucial for solubility and interaction with surface proteins, while the ethyl-phenyl group aids in membrane intercalation.

Cytotoxicity (Anticancer)

The pro-apoptotic potential is linked to the compound's ability to alkylate tubulin or deplete GSH.

  • Cell Lines: Activity is often screened against HeLa (Cervical), MCF-7 (Breast), and A549 (Lung) carcinoma lines.

  • Potency: IC50 values for maleamic acid derivatives often range from 5 – 20 µM . The 4-ethyl group acts as an electron-donating group, which modulates the electrophilicity of the double bond, potentially tuning the reactivity to avoid excessive toxicity to healthy cells compared to strong electron-withdrawing analogs (e.g., nitro-derivatives) [2].

Experimental Protocols

Protocol A: Synthesis of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid

Validation: Yield should exceed 85%; Purity >98% by HPLC.

  • Reagents: Dissolve Maleic anhydride (0.1 mol, 9.8 g) in 50 mL of anhydrous acetone.

  • Addition: Dissolve 4-Ethylaniline (0.1 mol, 12.1 g) in 30 mL of acetone. Add this solution dropwise to the anhydride solution at room temperature over 30 minutes.

  • Reaction: Stir the mixture for 2 hours. A precipitate will form (the maleamic acid is less soluble than the reactants).

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with cold diethyl ether to remove unreacted amine. Recrystallize from ethanol/water (ethanol is preferred to avoid hydrolysis).

  • Characterization:

    • IR: Look for Amide I (1650-1700 cm⁻¹), Carboxylic O-H (broad, 2500-3300 cm⁻¹), and Alkene C=C (1620 cm⁻¹).

    • 1H NMR (DMSO-d6):

      
       1.15 (t, 3H, CH3), 2.55 (q, 2H, CH2), 6.3-6.5 (d, 2H, alkene protons), 7.1-7.5 (m, 4H, Ar-H), 10.4 (s, 1H, NH), 13.0 (br s, 1H, COOH).
      
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Validation: Z-factor > 0.5 for assay reliability.

  • Seeding: Plate MCF-7 or HeLa cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Prepare stock solution of the test compound in DMSO. Dilute with media to final concentrations (0.1, 1, 5, 10, 50, 100 µM). Ensure final DMSO < 0.1%.

  • Incubation: Treat cells for 48 hours.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism or similar).

Protocol C: Antifungal Susceptibility Testing

Standard: CLSI M38-A2 Protocol.

  • Inoculum: Prepare spore suspension of A. fumigatus (

    
     conidia/mL) in RPMI 1640 medium.
    
  • Plating: Dispense 100 µL of suspension into 96-well plates containing serial dilutions of the derivative.

  • Controls: Include Fluconazole as positive control; solvent (DMSO) as negative control.

  • Incubation: Incubate at 35°C for 48 hours.

  • Scoring: MIC is defined as the lowest concentration showing 100% inhibition of visible growth compared to control.

Data Summary Tables

Table 1: Predicted Structure-Activity Relationship (SAR)

Structural FeatureModificationImpact on Activity
Olefinic Double Bond Hydrogenation (Single bond)Loss of Activity (Removes Michael acceptor capability).
Carboxylic Acid Esterification (Ethyl ester)Increased Permeability (Prodrug strategy); may require intracellular hydrolysis.
4-Ethyl Group Replacement with -NO2Increased Toxicity (Higher electrophilicity, less selectivity).
4-Ethyl Group Replacement with -HDecreased Lipophilicity (Lower membrane penetration).

References

  • Al-Amiery, A. A., et al. (2012). Synthesis and Antifungal Activities of Novel Maleamic Acid Derivatives. Journal of Chemical and Pharmaceutical Research.

  • Sanchez-Martin, R. M., et al. (2012). Maleimide-based Michael Acceptors as a Platform for Drug Delivery and Cytotoxic Agents. Trends in Pharmacological Sciences.

  • Lynch, D. E., & McClenaghan, I. (2002).[1] N-(4-Acetylphenyl)maleamic acid: Crystal Structure and Hydrogen Bonding. Acta Crystallographica Section E.

  • Domínguez-Álvarez, E., et al. (2023).[2] Selenium-containing maleamic acid derivatives: Synthesis and biological evaluation as potential anticancer agents. Molecules.

Sources

Protocols & Analytical Methods

Method

Recrystallization Techniques for High-Purity 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid

An Application Note and Comprehensive Protocol for Researchers Author: Dr. Gemini, Senior Application Scientist Abstract This document provides a detailed guide to the purification of 3-(4-Ethyl-phenylcarbamoyl)-acrylic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for Researchers

Author: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the purification of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid via recrystallization. The protocols herein are designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this target compound, a critical requirement for subsequent analytical, pharmacological, and developmental studies. We delve into the underlying chemical principles that govern solvent selection, provide step-by-step protocols for single-solvent and mixed-solvent recrystallization, and outline robust methods for purity verification. The causality behind experimental choices is explained to empower the user with a deep understanding of the purification process, ensuring reproducible and high-quality outcomes.

Introduction and Scientific Rationale

3-(4-Ethyl-phenylcarbamoyl)-acrylic acid is a molecule of interest possessing a unique combination of functional groups: an aromatic phenyl ring, a secondary amide linkage, and an α,β-unsaturated carboxylic acid. Each of these moieties contributes to the overall physicochemical properties of the compound, particularly its solubility, which is the cornerstone of purification by recrystallization.

The principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures.[2] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the liquid phase or "mother liquor" upon cooling) or almost entirely insoluble (allowing for their removal via hot filtration).[2]

Molecular Structure and Solubility Considerations:

  • Aromatic Ethyl-Phenyl Group: This non-polar component imparts hydrophobicity and suggests solubility in organic solvents like toluene or ethers.

  • Amide and Carboxylic Acid Groups: These are polar, hydrogen-bonding groups that confer solubility in polar protic solvents like alcohols or even water, especially at elevated temperatures.[3][4]

The presence of both polar and non-polar regions makes 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid an amphiphilic molecule. This duality means that a single perfect solvent may be elusive, often necessitating the use of mixed-solvent systems to achieve the precise solubility profile required for effective purification.[2] This guide provides methodologies for both scenarios.

Systematic Solvent Selection and Screening

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. A preliminary small-scale screening experiment is essential to identify promising candidates efficiently.

Causality of Solvent Choice

The "like dissolves like" principle is a useful starting point.[5] Solvents with functional groups similar to the solute are often good solubilizers.[3] For our target compound, we should investigate solvents across a polarity spectrum.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These can hydrogen bond with the amide and carboxylic acid groups. Water alone may be a poor solvent at room temperature but could be effective at high heat or as an "anti-solvent" in a mixed system.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can engage in dipole-dipole interactions. Acetone is often a powerful solvent, sometimes too powerful, but can be paired with a non-polar anti-solvent.[6]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These will primarily interact with the ethyl-phenyl group and are unlikely to be effective as single solvents but are excellent candidates for use as anti-solvents.

Experimental Protocol: Small-Scale Solvent Screening

Objective: To identify a suitable single or mixed solvent system for recrystallization.

Materials:

  • Crude 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid (~100 mg)

  • Test tubes or small vials

  • Selection of candidate solvents (see Table 1)

  • Hot plate or water bath

  • Glass stirring rod

Procedure:

  • Place approximately 10-20 mg of the crude solid into a test tube.

  • Add the candidate solvent dropwise at room temperature, stirring after each addition. Observe if the solid dissolves readily. If it dissolves in <0.5 mL, the compound is too soluble at room temperature, and this solvent is unsuitable for single-solvent recrystallization.[5]

  • If the solid is poorly soluble at room temperature, begin heating the mixture gently in a water bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If no crystals form, gently scratch the inside of the test tube with a glass rod just below the solvent line to induce nucleation.[7]

  • Cool the test tube further in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

Data Presentation: Solvent Screening Guide
SolventPolarityBoiling Point (°C)Predicted Behavior & Rationale
WaterHigh100Poor solubility at RT. May dissolve at high heat. Excellent as an anti-solvent with alcohols.[2]
EthanolHigh78Good potential. Likely to dissolve the compound when hot and have lower solubility when cold.[6]
AcetoneMedium-High56Likely a very strong solvent. May be difficult to crystallize from. Good for a mixed-solvent system with hexane.[3]
Ethyl AcetateMedium77Good potential. Balances polarity to interact with both ends of the molecule. Often used with hexane.[2]
TolueneLow111Unlikely to be a good single solvent. Excellent potential as a solvent in a pair with a more polar co-solvent.
HexaneLow69Insoluble. Ideal as an anti-solvent to be added to a solution of the compound in a more polar solvent.[3]

Detailed Recrystallization Protocols

Based on the screening results, proceed with one of the following detailed protocols.

Logical Workflow for Recrystallization

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_check Are Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Perform Hot Filtration insoluble_check->hot_filtration Yes cool_solution Allow Filtrate to Cool Slowly insoluble_check->cool_solution No hot_filtration->cool_solution crystallization Induce Crystallization (if necessary) cool_solution->crystallization isolate Isolate Crystals via Vacuum Filtration crystallization->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry end_product High-Purity Product dry->end_product

Caption: General workflow for the purification of a solid compound by recrystallization.

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
  • Dissolution: Place the crude 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling chip.

  • Add a small portion of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.

  • Heat the slurry to a gentle boil on a hot plate while stirring. Add more hot solvent in small portions until the solid completely dissolves. Causality: Adding the minimum amount of boiling solvent ensures the solution is saturated, maximizing yield upon cooling.[8] An excess of solvent will reduce recovery.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. Note: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (if charcoal or insoluble impurities are present): This step is crucial to remove insoluble matter.[9][10]

    • Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper.[10]

    • Place a small amount of the pure solvent in the receiving flask and bring it to a boil on the hot plate. This allows hot solvent vapors to keep the funnel warm and prevent premature crystallization.[9]

    • Pour the hot solution through the fluted filter paper in portions.

    • If crystals form on the filter paper, rinse with a small amount of boiling solvent.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they exclude impurities from their growing lattice structure.[7] Rapid cooling can trap impurities.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Causality: Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Acetone/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the boiling "good" solvent (e.g., acetone), in which the compound is highly soluble.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent or anti-solvent (e.g., hexane), in which the compound is insoluble, dropwise until a faint cloudiness (turbidity) appears and persists.

  • Re-dissolution: Add a few drops of the hot "good" solvent (acetone) until the cloudiness just disappears, resulting in a saturated solution at the boiling point.

  • Crystallization and Isolation: Follow steps 6 through 10 from the Single-Solvent Recrystallization protocol. For washing (step 9), use a pre-chilled mixture of the two solvents in a ratio that favors the anti-solvent.

Purity Verification and Characterization

A successful recrystallization must be validated. The following methods provide quantitative and qualitative assessment of purity.

Method 1: Melting Point Analysis

Principle: Pure crystalline solids exhibit a sharp and defined melting point range (typically < 2°C), whereas impure compounds melt over a wider range and at a lower temperature.

Procedure:

  • Load a small amount of the dry, purified crystals into a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature range from the first appearance of liquid to the complete melting of the solid.

  • Compare the experimental value to the literature value if available, and compare the melting range of the purified product to that of the crude starting material.

Method 2: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a high-purity sample should yield a single major peak in the chromatogram.

Sample HPLC Method:

  • Column: C18 reverse-phase column (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient of water with 0.1% phosphoric acid (Solvent A) and acetonitrile (Solvent B). The phosphoric acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent like methanol.

Data Presentation: Expected Purity Outcomes
Analysis MethodCrude MaterialHigh-Purity Product
Visual Appearance May be discolored, amorphous, or clumpy.White to off-white, crystalline solid.
Melting Point Broad and depressed range (e.g., 150-158°C).Sharp, defined range (e.g., 162-163°C).
HPLC Analysis Major product peak with several smaller impurity peaks.Single major peak with >99% peak area.
TLC Analysis Multiple spots or tailing.A single, well-defined spot.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated; cooling is too rapid.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. Consider switching to a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to increase the concentration and allow it to cool again. Try scratching the flask or adding a seed crystal.
Premature Crystallization The solution cooled too quickly during hot filtration.Ensure the filtration apparatus is pre-heated with hot solvent vapors. Filter the solution in smaller, hot portions.[8][9]
Low Recovery/Yield Too much solvent was used; crystals were washed with solvent that was not cold enough; the compound is significantly soluble in cold solvent.Reduce the initial volume of solvent. Ensure the solution is thoroughly cooled in an ice bath. Use minimal, ice-cold solvent for washing.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Organic solvents are often flammable. Keep them away from ignition sources and use a hot plate with spark-free controls.

  • Consult the Safety Data Sheet (SDS) for 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid and all solvents used.

References

  • Laurence, D. D. (2012). Solvent Selection for Recrystallization: An Undergraduate Organic Experiment. Journal of Chemical Education, 89(1), 159-160. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.5: Hot Filtration. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of York, Department of Chemistry. Solvent Choice. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.5E: Hot Filtration. Available at: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • Scribd. Solvent Selection and Recrystallization Guide. Available at: [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. Available at: [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Recrystallization. (n.d.). Available at: [Link]

  • Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

  • HBCSE. (n.d.). Recrystallization. Available at: [Link]

  • OSHA. (2019). Acrylic Acid. Available at: [Link]

  • IOPScience. (2018). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Available at: [Link]

Sources

Application

HPLC method development for detection of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid

Executive Summary & Molecule Profile[1] This application note details the strategy and protocol for the HPLC analysis of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid . This compound is structurally characterized as an amphip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

This application note details the strategy and protocol for the HPLC analysis of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid . This compound is structurally characterized as an amphiphilic molecule containing a polar carboxylic acid "head" and a hydrophobic 4-ethylphenyl "tail," linked by an amide bond.[1] It is frequently encountered as an intermediate in the synthesis of maleimides or as a degradation product of specific kinase inhibitors.

Physicochemical Profile[1][2][3][4][5][6]
  • IUPAC Name: (2Z)-4-[(4-ethylphenyl)amino]-4-oxobut-2-enoic acid (cis-isomer predominates in synthesis).[1]

  • Molecular Formula: C₁₃H₁₃NO₃[1]

  • Molecular Weight: 233.24 g/mol [1]

  • pKa (Acidic): ~3.5 – 4.0 (Carboxylic acid moiety).[1]

  • LogP: ~1.8 – 2.2 (Estimated).[1]

  • Solubility: Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water (pH dependent).[1]

Method Development Strategy (The "Why")

The analysis of this compound presents a classic "Acidic Amide" challenge. The method must balance the retention of the hydrophobic aromatic tail while maintaining a sharp peak shape for the ionizable carboxylic acid.

Critical Decision Matrix
  • pH Control (The Critical Variable):

    • Challenge: The carboxylic acid group (

      
      ) will partially ionize at neutral pH, leading to peak splitting or broad tailing.
      
    • Solution: The mobile phase pH must be maintained below 3.0 (ideally pH 2.[1]5) to keep the acid in its protonated (neutral) state. This ensures robust retention on a C18 column and sharp peak symmetry.

  • Stationary Phase Selection:

    • Choice: C18 (Octadecylsilane) with high carbon load and end-capping.[1]

    • Reasoning: The 4-ethylphenyl group requires sufficient hydrophobic interaction for retention.[1] End-capping is vital to prevent secondary interactions between the amide nitrogen and residual silanols, which causes tailing.

  • Detection Wavelength:

    • Chromophore: The molecule possesses a conjugated system (Phenyl ring

      
       Amide 
      
      
      
      Double Bond
      
      
      Carbonyl).[1]
    • Selection: A UV scan (PDA) usually reveals maxima at 245–255 nm (primary) and 280–290 nm (secondary).[1] 254 nm is recommended for sensitivity; 280 nm for higher selectivity against non-aromatic impurities.

Optimized Experimental Protocol

Instrument Configuration
  • System: HPLC with Binary Gradient Pump, Autosampler, Column Oven.[1]

  • Detector: Photodiode Array (PDA) or UV-Vis Variable Wavelength Detector.[1]

  • Flow Cell: Standard 10 mm path length.

Chromatographic Conditions
ParameterSettingNotes
Column C18, 150 mm × 4.6 mm, 3.5 µm or 5 µmRecommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18.[1]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
pH

2.[1][2]2. Ensures protonation of -COOH.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Methanol can be used but generates higher backpressure.[1]
Flow Rate 1.0 mL/minAdjust based on column backpressure limits.
Column Temp 30°C ± 1°CControls viscosity and mass transfer kinetics.[1]
Injection Volume 5 – 10 µLEnsure sample solvent matches initial gradient strength.[1]
Detection UV @ 254 nmBandwidth 4 nm.[1] Reference off.
Gradient Program

The gradient is designed to elute the polar impurities (like maleic acid) early, followed by the target compound, and finally wash highly lipophilic dimers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic hold for polar retention
12.02080Linear ramp to elute target
15.02080Wash step
15.19010Return to initial conditions
20.09010Re-equilibration

Method Development Logic Flow (Visualization)[1][7]

The following diagram illustrates the decision-making process for optimizing this specific method.

G Start START: Method Development Target: 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid CheckStructure Analyze Structure: Acidic (-COOH) + Hydrophobic (Et-Ph) Start->CheckStructure SelectColumn Select Stationary Phase: C18 (High Carbon Load) CheckStructure->SelectColumn DecisionPH Determine Mobile Phase pH pKa ~ 3.5 SelectColumn->DecisionPH PathNeutral Neutral pH (pH 7) DecisionPH->PathNeutral Incorrect PathAcidic Acidic pH (pH < 3.0) DecisionPH->PathAcidic Correct ResultNeutral Result: Ionized (-COO-) Early elution, Peak splitting PathNeutral->ResultNeutral ResultAcidic Result: Protonated (-COOH) High Retention, Sharp Peak PathAcidic->ResultAcidic SelectOrganic Select Organic Modifier: Acetonitrile (Sharp Peaks) ResultAcidic->SelectOrganic GradientOpt Gradient Optimization: 10% -> 80% B (Elute hydrophobic tail) SelectOrganic->GradientOpt FinalMethod FINAL PROTOCOL: MP A: 0.1% H3PO4 MP B: ACN Column: C18 GradientOpt->FinalMethod

Caption: Decision tree for optimizing retention and peak shape of acidic amides in RP-HPLC.

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is robust for regulatory submission or quality control, perform the following validation steps.

System Suitability Test (SST)

Run a standard solution (


) 5 times before every sample set.[1]
  • RSD of Peak Area:

    
    [1][3]
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for acidic compounds).[1]
  • Theoretical Plates (

    
    ): 
    
    
    
    [1]
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g.,


 to 

).
  • Acceptance:

    
    .[1][4]
    
Specificity (Forced Degradation)

Subject the sample to:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect hydrolysis of amide

    
     Maleic acid + 4-Ethylaniline).
    
  • Base Hydrolysis: 0.1 N NaOH. (Rapid hydrolysis expected).[1]

  • Oxidation: 3%

    
    .[1]
    
  • Goal: Ensure the main peak is spectrally pure (Peak Purity Index > 990 using PDA).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting / Shoulder pH of Mobile Phase A is too close to pKa (3.5).[1]Lower pH of MP A to 2.2 using Phosphoric Acid or TFA.
Broad Tailing Secondary silanol interactions.[1]Use a "Base Deactivated" (BDS) or highly end-capped C18 column.[1]
Retention Time Drift Column temperature fluctuation or incomplete equilibration.[1]Use a column oven (30°C). Ensure 10 min re-equilibration between runs.
Ghost Peaks Carryover of the hydrophobic ethylphenyl moiety.Add a needle wash step with 50:50 Water:ACN.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization strategies).

  • PubChem. (n.d.).[1] N-(4-Ethylphenyl)maleimide (Precursor/Derivative Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Waters Corporation. (2020).[1] HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Application Note. Link

Sources

Method

Application Note &amp; Protocol: Synthesis of N-(4-ethylphenyl)maleamic acid via Anhydride Ring Opening

Abstract This document provides a comprehensive guide for the synthesis of N-(4-ethylphenyl)maleamic acid. The procedure is centered on the nucleophilic acyl substitution reaction between maleic anhydride and 4-ethylanil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-ethylphenyl)maleamic acid. The procedure is centered on the nucleophilic acyl substitution reaction between maleic anhydride and 4-ethylaniline, a classic example of anhydride ring-opening. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for structural characterization. The content is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering both a practical protocol and a deeper understanding of the reaction mechanism and its significance. N-substituted maleamic acids are pivotal intermediates in the synthesis of N-substituted maleimides, compounds with established biological activities and applications in the polymer industry[1].

Introduction and Scientific Background

N-aryl maleamic acids are bifunctional molecules containing both a carboxylic acid and an amide group, making them versatile building blocks in organic synthesis[1]. Their primary utility lies in their role as precursors to N-aryl maleimides, a class of compounds with significant applications ranging from pharmaceuticals and agricultural chemicals to the development of high-performance polymers and adhesives[2][3][4]. The synthesis of N-(4-ethylphenyl)maleamic acid is achieved through the aminolysis of maleic anhydride, a cyclic anhydride that is highly reactive towards nucleophiles[1].

The core reaction involves the nucleophilic attack of the amine (4-ethylaniline) on one of the carbonyl carbons of maleic anhydride. This process leads to the opening of the anhydride ring and the formation of the corresponding maleamic acid. The reaction is typically rapid, exothermic, and proceeds in high yield at or near room temperature without the need for a catalyst[1]. Understanding the stereochemistry and reaction conditions is crucial for achieving high purity and yield of the desired product.

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-ethylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the anhydride ring opens, and a proton transfer results in the formation of the stable N-(4-ethylphenyl)maleamic acid, which contains both a carboxylic acid and an amide functional group.

Reaction Scheme:

Maleic Anhydride + 4-Ethylaniline → N-(4-ethylphenyl)maleamic acid

The following diagram illustrates the overall experimental workflow from reagent preparation to product characterization.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization Reagents 1. Prepare Reagent Solutions - Maleic Anhydride in Diethyl Ether - 4-Ethylaniline in Diethyl Ether Reaction 2. Controlled Addition - Add aniline solution dropwise to anhydride solution at room temp. - Control exotherm with water bath Reagents->Reaction Transfer to reaction flask Stirring 3. Reaction Progression - Stir mixture for 90 minutes - Gently warm to 40-45°C Reaction->Stirring Initiate stirring & heating Filtration 4. Product Isolation - Cool reaction mixture - Collect precipitate by vacuum filtration Stirring->Filtration Precipitate forms Drying 5. Drying - Wash product with cold ether - Dry the solid product Filtration->Drying Analysis 6. Structural Verification - Melting Point Determination - IR Spectroscopy - ¹H and ¹³C NMR Spectroscopy Drying->Analysis Purified Product

Caption: Experimental workflow for the synthesis of N-(4-ethylphenyl)maleamic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-arylmaleamic acids[1][5].

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Quantity (mmol)Quantity (g)
Maleic AnhydrideC₄H₂O₃98.0652-55202504.90 g
4-EthylanilineC₈H₁₁N121.18-5216506.06 g (6.3 mL)
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12-11634.6-~125 mL
DMSO-d₆(CD₃)₂SO84.1719189-As needed for NMR
Equipment
  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition (dropping) funnel

  • Water bath

  • Heating plate (optional, for gentle warming)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • NMR spectrometer

  • IR spectrophotometer

  • Melting point apparatus

Safety Precautions
  • Maleic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. May cause an allergic skin reaction or respiratory irritation. Handle exclusively in a fume hood.

  • 4-Ethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.

Step-by-Step Synthesis Procedure
  • Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Place the flask in a room temperature water bath situated on a magnetic stirrer.

  • Dissolution of Anhydride: Add maleic anhydride (4.90 g, 50 mmol) to the flask, followed by 100 mL of anhydrous diethyl ether. Stir the mixture until the maleic anhydride is completely dissolved[1][5].

  • Preparation of Amine Solution: In a separate beaker, prepare a solution of 4-ethylaniline (6.06 g, 50 mmol) in 25 mL of anhydrous diethyl ether.

  • Controlled Addition: Transfer the 4-ethylaniline solution to the addition funnel. Add the amine solution dropwise to the stirred maleic anhydride solution over approximately 20-30 minutes. Caution: The reaction is exothermic; a precipitate will form, and the ether may begin to reflux. Maintain a controlled addition rate to prevent excessive boiling[1].

  • Reaction Completion: After the addition is complete, stir the resulting thick suspension at room temperature for an additional hour. To ensure the reaction goes to completion, the water bath can be gently warmed to 40–45 °C and the mixture stirred for another 90 minutes[1].

  • Product Isolation: Cool the flask in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with two small portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Allow the product to air-dry on the filter paper for a few minutes, then transfer it to a watch glass to dry completely. The yield of the crude N-(4-ethylphenyl)maleamic acid is expected to be high (typically >95%). The product can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol or dioxane if higher purity is required[4][6].

Characterization and Data Analysis

To confirm the identity and purity of the synthesized N-(4-ethylphenyl)maleamic acid, the following analytical techniques are recommended.

Melting Point

Measure the melting point of the dried solid. The literature value for the closely related N-phenylmaleamic acid is 201–202 °C, and the synthesized product is expected to have a sharp melting point in a similar range[5][7].

Infrared (IR) Spectroscopy

Record the IR spectrum of the product using KBr pellets. Key characteristic peaks to identify are:

  • N-H stretch (amide): ~3300 cm⁻¹

  • O-H stretch (carboxylic acid): Broad peak from 2500-3300 cm⁻¹

  • C=O stretch (amide I): ~1650 cm⁻¹

  • C=O stretch (carboxylic acid): ~1700 cm⁻¹

  • C=C stretch (alkene): ~1630 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dissolve approximately 15 mg of the dry product in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis[1].

  • ¹H NMR (DMSO-d₆):

    • -COOH proton: A broad singlet typically downfield (>10 ppm).

    • -NH proton: A singlet around 9-10 ppm.

    • Aromatic protons: Multiplets in the aromatic region (~7.0-7.5 ppm).

    • Vinyl protons (-CH=CH-): Two doublets (J ≈ 12 Hz) between 6.0-6.5 ppm, indicating a cis-configuration.

    • Ethyl group protons (-CH₂CH₃): A quartet and a triplet in the aliphatic region (~2.6 ppm and ~1.2 ppm, respectively).

  • ¹³C NMR (DMSO-d₆):

    • Carbonyl carbons (amide and acid): Resonances between 165-175 ppm.

    • Aromatic carbons: Multiple signals between 120-145 ppm.

    • Vinyl carbons: Resonances between 130-135 ppm.

    • Ethyl group carbons: Signals in the upfield region (~28 ppm and ~16 ppm).

Conclusion

The synthesis of N-(4-ethylphenyl)maleamic acid via the ring-opening of maleic anhydride with 4-ethylaniline is a robust, efficient, and high-yielding reaction. This method provides a straightforward route to a valuable synthetic intermediate. The detailed protocol and characterization data presented in this application note serve as a reliable guide for researchers, ensuring a reproducible and successful synthesis. The product obtained is a key precursor for the synthesis of N-(4-ethylphenyl)maleimide, which can be achieved through a subsequent cyclodehydration reaction, often using acetic anhydride and sodium acetate[2][6].

References

  • Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids.
  • Synthesis of N-arylmaleimides.
  • SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTED MALEISOIMIDES HOMOPOLYMERS AND COPOLYMERS WITH SOME VINYLIC MONOMERS. Iraqi Journal Of Science.
  • The reaction between maleic anhydride and amines is an important p
  • Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles.
  • Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Journal of Chemical and Pharmaceutical Research.
  • N-Phenylmaleimide. Organic Syntheses.
  • Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry.
  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry labor

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted 4-ethylaniline impurities from the final product

Ticket #4EA-001: Removal of 4-Ethylaniline (4-EA) from Reaction Mixtures Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Genotoxic Impurity Concern) Executive Summary Removing unreacted 4-e...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4EA-001: Removal of 4-Ethylaniline (4-EA) from Reaction Mixtures

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Genotoxic Impurity Concern)

Executive Summary

Removing unreacted 4-ethylaniline (4-EA) is a critical purification step due to its potential genotoxicity and propensity to oxidize, causing color degradation in final products.

Because 4-EA is a primary aromatic amine with a pKa of approximately 5.1 (conjugate acid) and a boiling point of 217°C , standard evaporation is ineffective. This guide provides three tiered protocols based on the chemical nature of your final product.

Phase 1: The Triage (Method Selection)

Before proceeding, determine the acid/base nature of your desired product . Select the correct workflow below to avoid yield loss.

G Start Analyze Desired Product Structure IsProductBasic Is the Product Basic? Start->IsProductBasic NeutralAcidic Product is Neutral or Acidic IsProductBasic->NeutralAcidic No Basic Product is Basic (Amine) IsProductBasic->Basic Yes MethodA Method A: Acidic Extraction (Partitioning) NeutralAcidic->MethodA IsProductPrimary Is Product a Primary Amine? Basic->IsProductPrimary TertiarySec Product is 3° or 2° Amine IsProductPrimary->TertiarySec No Primary Product is 1° Amine IsProductPrimary->Primary Yes (Hardest Case) MethodB Method B: Chemoselective Scavenging (PS-Isocyanate / PS-Aldehyde) TertiarySec->MethodB MethodC Method C: Chromatography / SCX (Reverse Phase / Cation Exchange) Primary->MethodC

Figure 1: Decision Matrix for 4-Ethylaniline Removal. Select the method that ensures your product remains in the organic phase or is selectively eluted.

Phase 2: Detailed Protocols
Method A: Acidic Extraction (Liquid-Liquid)

Best for: Neutral or Acidic Products (Amides, Esters, Carboxylic Acids).

The Logic: 4-EA has a pKa of ~5.[1]1. At pH < 3, it is fully protonated (


) and becomes water-soluble. If your product is neutral, it remains in the organic layer.

Protocol:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

  • The Wash: Add 1M HCl (aq).[2] The volume should be 1:1 relative to the organic layer.

  • Agitation: Shake vigorously for 2–3 minutes.

    • Why? Mass transfer of the amine into the aqueous phase is the rate-limiting step.

  • Separation: Drain the aqueous layer (contains 4-EA salt).

  • Verification: Check the pH of the aqueous layer.[3] It must remain < pH 2 . If not, repeat with fresh acid.

  • Polishing: Wash the organic layer once with Brine (sat. NaCl) to break any emulsions and remove residual acid, then dry over Na₂SO₄.

Critical Warning: Do not use this method if your product contains acid-labile groups (e.g., Boc protecting groups, acetals). Use Method C (Chromatography) instead.

Method B: Chemoselective Scavenging (Solid-Supported)

Best for: Secondary or Tertiary Amine Products.

The Logic: Since you cannot use acid extraction (your product would also wash away), you must use a "smart" solid support that reacts only with the impurity.

  • PS-Isocyanate: Reacts with 1° and 2° amines to form insoluble ureas.

  • PS-Benzaldehyde: Reacts selectively with 1° amines to form imines.

Product TypeRecommended ScavengerMechanism
Tertiary Amine PS-Isocyanate Covalent binding (Urea formation)
Secondary Amine PS-Benzaldehyde Covalent binding (Imine formation)

Protocol (Using PS-Isocyanate for Tertiary Amine Products):

  • Stoichiometry: Calculate the excess 4-EA (by LCMS/NMR). Add 2–3 equivalents of PS-Isocyanate resin relative to the impurity.

  • Solvent: Dissolve crude in DCM or THF (avoid protic solvents like MeOH/EtOH as they slow the reaction).

  • Incubation: Add resin and stir gently (orbital shaker) at room temperature for 4–16 hours .

    • Tip: Do not use magnetic stir bars; they grind the resin, creating fines that clog filters.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.

  • Result: The 4-EA is trapped on the beads; the filtrate contains your purified product.

Method C: Strong Cation Exchange (SCX) "Catch & Release"

Best for: Primary Amine Products or Trace Removal (<100 ppm).

The Logic: Both your product and 4-EA are basic. You "catch" both on an acidic resin, wash away non-basic impurities, and then selectively "release" them using ammonia. If separation is required between two primary amines, gradient chromatography is necessary.

Protocol:

  • Loading: Dissolve crude in MeOH/DCM (1:1). Load onto a pre-conditioned SCX cartridge (sulfonic acid bonded silica).

  • Washing: Flush with 5 column volumes of MeOH.

    • Result: Neutral impurities elute; 4-EA and Product Amine remain bound.

  • Elution (The Release): Flush with 2M NH₃ in MeOH .

  • Differentiation (If required): If 4-EA co-elutes with your product, you must switch to Reverse Phase HPLC using a phenyl-hexyl column, which exploits the π-π interactions of the aromatic 4-EA for better separation compared to standard C18.

Phase 3: Data & Comparison

Table 1: Efficiency vs. Cost Analysis

Method4-EA Removal EfficiencyYield of ProductCostTimeScalability
Acid Wash (HCl) >99%High (if neutral)Low<1 HourExcellent
Scavenging (Resin) 95-98%HighHigh4-16 HoursModerate
Recrystallization VariableModerate (Loss to ML)Low24 HoursGood
Prep HPLC >99.9%HighVery HighVariablePoor
Phase 4: Troubleshooting & FAQ

Q: The reaction mixture turned black/brown. Is my product ruined? A: Not necessarily. 4-Ethylaniline oxidizes rapidly in air to form colored quinoid species. These are often present in trace amounts but have high extinction coefficients.

  • Fix: Add a small amount of activated charcoal to your organic solution during the workup, stir for 15 mins, and filter through Celite.

Q: I have an emulsion during the acid wash. A: 4-EA salts can act as surfactants.

  • Fix: Add solid NaCl to the aqueous layer to increase ionic strength, or add a small amount of Methanol to the organic layer to break surface tension.

Q: Can I use distillation? A: Only if your product has a boiling point significantly different from 217°C . 4-EA has a relatively high BP. Vacuum distillation is required, but co-distillation is a high risk.

Q: How do I detect residual 4-EA? A: Do not rely on TLC (it streaks). Use LCMS (ESI+) monitoring the [M+H]+ peak at 122.2 m/z . For trace analysis (ppm level), use GC-FID or HPLC with UV detection at 240-250 nm .

References
  • PubChem. (n.d.). 4-Ethylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Biotage. (2023).[4] Strategies for Removing Aromatic Amines in Workup. Biotage Knowledge Base. Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers: Mechanism and Application. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]

Sources

Optimization

Resolving isomerization issues between cis- and trans- forms of the compound

Welcome to the technical support center dedicated to resolving isomerization issues between cis- and trans- forms of chemical compounds. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving isomerization issues between cis- and trans- forms of chemical compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with geometric isomerism in their daily experiments. Uncontrolled isomerization can lead to inconsistent results, purification difficulties, and compromised biological activity. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you understand, control, and even leverage the isomerization of your compounds.

Understanding the Fundamentals: Why Does Isomerization Occur?

Cis-trans isomerism, also known as geometric isomerism, arises from restricted rotation around a double bond or within a ring structure.[1][2][3][4] This restriction means that substituents can be on the same side (cis) or opposite sides (trans) of the plane of the double bond or ring, leading to distinct molecules with different physical and chemical properties.[3][4] While the energy barrier to rotation around a double bond is significant, it is not insurmountable. Isomerization, the conversion of one isomer to another, can be induced by several factors, which are critical to understand for experimental control.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis, purification, and analysis of compounds prone to isomerization.

Issue 1: My purified compound is isomerizing during storage.

Q: I've successfully isolated the desired isomer, but upon re-analysis after storage, I see a mixture of cis and trans forms. What is happening and how can I prevent it?

A: This is a common issue and is often due to thermal isomerization or exposure to light.

  • Thermal Isomerization: The trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric hindrance.[5] Given enough thermal energy, the cis isomer can overcome the activation energy barrier and convert to the more stable trans form. The rate of this process is temperature-dependent.

    • Solution: Store your compound at the lowest practical temperature. For highly sensitive compounds, storage at -20°C or -80°C is recommended. Always check the thermal stability of your compound using techniques like differential scanning calorimetry (DSC) or by monitoring isomerization at various temperatures over time with HPLC or NMR.

  • Photochemical Isomerization: Many compounds with double bonds can absorb light energy, leading to an excited state where the rotation around the double bond is facilitated.[6][7] This can lead to a photostationary state, which is a mixture of cis and trans isomers.

    • Solution: Protect your compound from light at all stages of handling and storage. Use amber vials or wrap containers in aluminum foil. Work in a dimly lit area or use light filters when possible.

Issue 2: Isomerization is occurring during my reaction.

Q: My reaction is supposed to yield a specific isomer, but I'm getting a mixture. What reaction conditions could be causing this?

A: Several factors during a chemical reaction can promote isomerization, including heat, catalysts, and the solvent environment.

  • Reaction Temperature: As with storage, elevated reaction temperatures can provide the necessary energy for isomerization to occur, leading to a thermodynamically controlled product mixture rather than a kinetically controlled one.[5]

    • Insight: If your desired product is the less stable cis isomer, running the reaction at a lower temperature might favor its formation.

  • Acid/Base Catalysis: The presence of acidic or basic species, even in catalytic amounts, can significantly accelerate isomerization.[8][9][10] These catalysts can protonate or deprotonate the molecule, respectively, which can lower the energy barrier for rotation around the double bond.

    • Solution: If your reaction is sensitive to acid or base, ensure all reagents and solvents are neutral. Use freshly distilled solvents and high-purity reagents. If an acidic or basic catalyst is required for your primary reaction, consider if a milder catalyst or different reaction conditions could achieve the desired transformation without inducing isomerization.

  • Metal Catalysis: Trace amounts of metals, particularly transition metals, can catalyze isomerization.[11][12] For instance, palladium catalysts are known to promote cis-trans isomerization of alkenes.[12]

    • Solution: Ensure your glassware is scrupulously clean and free of metal residues. If your reaction uses a metal catalyst, screen different catalysts and ligands to find a system that is selective for your desired reaction without promoting isomerization.

  • Solvent Effects: The polarity of the solvent can influence the rate of isomerization.[13][14][15] Polar solvents can stabilize charged transition states that may be involved in certain isomerization mechanisms, thereby accelerating the process.[14]

    • Insight: If you are observing significant isomerization, consider changing the solvent to one with a different polarity. A solvent screen can be a valuable tool in optimizing your reaction to minimize unwanted side reactions.

Issue 3: I'm having trouble separating the cis and trans isomers.

Q: The cis and trans isomers of my compound are co-eluting or have very poor resolution in my chromatography. What can I do to improve their separation?

A: Separating geometric isomers can be challenging due to their similar physicochemical properties.[16] However, several chromatographic techniques can be optimized for this purpose.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating cis and trans isomers.

    • Column Selection: C18 columns are widely used, but for challenging separations, consider columns with different stationary phases, such as phenyl-hexyl or cyano columns, which can offer different selectivities. Chiral columns can also sometimes resolve geometric isomers.[17]

    • Mobile Phase Optimization: Systematically vary the mobile phase composition. For reverse-phase HPLC, adjusting the ratio of organic solvent to water can have a significant impact. The choice of organic modifier (e.g., acetonitrile vs. methanol) can also affect selectivity.[18] Adding small amounts of modifiers like trifluoroacetic acid (TFA) can sometimes improve peak shape and resolution.

    • Temperature Control: Running the HPLC at a sub-ambient temperature can sometimes enhance resolution by increasing the differences in interaction between the isomers and the stationary phase.

  • Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution for isomers compared to HPLC in some cases.[17] The use of supercritical CO2 as the mobile phase provides different selectivity.

  • Gas Chromatography (GC): If your isomers are volatile and thermally stable, GC can be an excellent separation technique.[17] The choice of the stationary phase in the GC column is critical for achieving separation.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be a viable option.[17] Careful optimization of the solvent system is necessary to achieve baseline separation.

Issue 4: How can I confirm the identity of my cis and trans isomers?

Q: I have separated two isomers, but I'm not sure which is cis and which is trans. What analytical techniques can I use to assign their stereochemistry?

A: Several spectroscopic techniques can be used to differentiate between cis and trans isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling constants (J-values) between protons across the double bond are typically larger for trans isomers (usually 12-18 Hz) than for cis isomers (usually 6-12 Hz). The chemical shifts of the substituents can also differ due to different steric environments.

    • Nuclear Overhauser Effect (NOE): In NOE experiments (e.g., NOESY or ROESY), protons that are close in space will show a correlation. For a cis isomer, you would expect to see an NOE between substituents on the same side of the double bond, which would be absent in the trans isomer.

  • Infrared (IR) Spectroscopy: Trans alkenes often show a characteristic out-of-plane C-H bending vibration around 960-990 cm⁻¹, which is absent in the corresponding cis isomer.

  • X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray crystallography will provide an unambiguous determination of its three-dimensional structure.

Experimental Protocols

Protocol 1: Monitoring Isomerization by HPLC

This protocol provides a general workflow for monitoring the isomerization of a compound over time.

  • Standard Preparation: Prepare stock solutions of your purified cis and trans isomers of known concentration in a suitable solvent.

  • Method Development: Develop an HPLC method that provides baseline separation of the two isomers.

  • Sample Preparation: Dissolve a known amount of the isomer you wish to monitor in the desired solvent and at the desired concentration.

  • Incubation: Store the sample under the conditions you want to test (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and inject it into the HPLC.

  • Quantification: Determine the peak areas of the cis and trans isomers at each time point.

  • Data Analysis: Plot the percentage of each isomer as a function of time to determine the rate of isomerization.

Protocol 2: Photochemical Isomerization

This protocol outlines a general procedure for inducing isomerization using a light source.

  • Sample Preparation: Prepare a dilute solution of your compound in a suitable solvent in a quartz cuvette. The solvent should be transparent at the wavelength of irradiation.

  • Initial Analysis: Record the initial UV-Vis spectrum and HPLC chromatogram of the sample to determine the starting isomer ratio.

  • Irradiation: Irradiate the sample with a light source of a specific wavelength (e.g., a UV lamp or a laser). The wavelength should correspond to an absorption band of the compound.

  • Monitoring: At regular intervals, stop the irradiation and record the UV-Vis spectrum and HPLC chromatogram. Changes in the UV-Vis spectrum can indicate isomerization.

  • Photostationary State: Continue irradiation until no further changes are observed in the HPLC chromatogram, indicating that the photostationary state has been reached.

Data Presentation

Table 1: Influence of Solvent Polarity on Thermal Isomerization Rate

SolventRelative PolarityRate Constant (k) at 25°C (s⁻¹)
Hexane0.0091.2 x 10⁻⁶
Toluene0.0993.5 x 10⁻⁶
Dichloromethane0.3098.1 x 10⁻⁶
Acetone0.3551.5 x 10⁻⁵
Acetonitrile0.4602.8 x 10⁻⁵
Methanol0.7625.4 x 10⁻⁵

Note: The data presented here are illustrative and will vary depending on the specific compound. The general trend shows an increase in the rate of isomerization with increasing solvent polarity.[14]

Visualizing Isomerization Pathways

Diagram 1: General Mechanisms of Isomerization

Isomerization_Mechanisms cluster_thermal Thermal Isomerization cluster_photochemical Photochemical Isomerization cluster_catalyzed Catalyzed Isomerization Cis_Thermal Cis Isomer TS_Thermal Transition State (Rotation around C=C) Cis_Thermal->TS_Thermal Δ (Heat) Trans_Thermal Trans Isomer TS_Thermal->Trans_Thermal Cis_Photo Cis Isomer Excited_State Excited State (π -> π*) Cis_Photo->Excited_State hν (Light) Trans_Photo Trans Isomer Trans_Photo->Excited_State hν (Light) Excited_State->Cis_Photo Excited_State->Trans_Photo Cis_Cat Cis Isomer Intermediate Intermediate (e.g., protonated species, metal complex) Cis_Cat->Intermediate Catalyst (Acid, Base, Metal) Trans_Cat Trans Isomer Intermediate->Trans_Cat

Caption: Overview of thermal, photochemical, and catalyzed isomerization pathways.

Diagram 2: Troubleshooting Workflow for Unwanted Isomerization

Troubleshooting_Isomerization Start Unwanted Isomerization Observed Identify_Stage Identify Stage of Isomerization Start->Identify_Stage Reaction During Reaction Identify_Stage->Reaction Reaction Workup During Workup/Purification Identify_Stage->Workup Workup Storage During Storage Identify_Stage->Storage Storage Check_Catalyst Screen Catalysts/ Check for Impurities Reaction->Check_Catalyst Check_Solvent Change Solvent Polarity Reaction->Check_Solvent Check_Temp Check_Temp Reaction->Check_Temp Avoid_Light_Workup Protect from Light Workup->Avoid_Light_Workup Neutral_Conditions Ensure Neutral pH Workup->Neutral_Conditions Minimize_Heat Minimize_Heat Workup->Minimize_Heat Store_Dark Store in Amber Vials/ Protect from Light Storage->Store_Dark Inert_Atmosphere Store Under Inert Atmosphere (N₂ or Ar) Storage->Inert_Atmosphere Store_Cold Store_Cold Storage->Store_Cold End Isomerization Controlled Check_Catalyst->End Check_Solvent->End Check_Temp->End Avoid_Light_Workup->End Neutral_Conditions->End Minimize_Heat->End Store_Dark->End Inert_Atmosphere->End Store_Cold->End

Caption: A decision-making workflow for troubleshooting unwanted isomerization.

References

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  • Kroeger, D. J., & Stewart, R. (1970). The base-catalyzed isomerization of α-cyano-cis-stilbenes. Journal of the Chemical Society B: Physical Organic, 217-223. [Link]

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  • Comstock, M. J., & Rieke, R. D. (2008). Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene. Macromolecules, 41(1), 125-130. [Link]

  • Minal Saini. (2018, May 14). Photochemistry of Alkene. Slideshare. [Link]

  • Al-Sheikh Ali, A., & Al-Haiza, M. A. (2025, August 10). Isomerization of Fatty Acids: A Cellular Barrier Mechanism in Nanotechnology?. Molecules, 30(16), 3345. [Link]

  • Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Journal of Thermodynamics & Catalysis, 8(1). [Link]

  • Fiveable. (2025, August 15). Cis-trans Isomerism Definition. [Link]

  • Palczewski, K. (2012). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 195-203. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkenes by isomerizations. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Chapter 15: Isomeric fatty acids. [Link]

  • Cagle, F. W., & Eyring, H. (1951). SOLVENT EFFECTS IN CIS-TRANS ISOMERIZATION. Journal of the American Chemical Society, 73(11), 5628–5630. [Link]

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  • Kiser, J. D., & Palczewski, K. (2009). THE VISUAL CYCLE. Methods in Enzymology, 452, 1-20. [Link]

  • Beller, M., & Seayad, J. (2015). Catalytic Isomerizing ω-Functionalization of Fatty Acids. ACS Catalysis, 5(9), 5434-5444. [Link]

  • Feringa, B. L., & Jager, W. F. (1996). Photochemical isomerization of overcrowded alkenes. Tetrahedron, 52(41), 13455-13480. [Link]

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  • De, S., & Ghosh, S. (2025, December 8). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Classical visual cycle. Light induces cis-trans isomerization of.... [Link]

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  • Wikipedia. (n.d.). Cis–trans isomerism. [Link]

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  • Wang, Y., & Wang, Y. (2020). A theoretical study on the thermal cis–trans isomerization of azoheteroarene photoswitches. New Journal of Chemistry, 44(30), 12933-12941. [Link]

  • Nespurek, S., & Sworakowski, J. (2018). Kinetics of thermal cis–trans isomerization in a phototropic azobenzene-based single-component liquid crystal in its nematic and isotropic phases. Physical Chemistry Chemical Physics, 20(2), 1013-1020. [Link]

  • Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Semantic Scholar. [Link]

  • Chemistry Steps. (2025, August 10). Cis and Trans Isomers. [Link]

  • BYJU'S. (n.d.). Cis-trans isomers. [Link]

  • Gloria, H. (2021, December 10). Cis-Trans Isomers and its Differences in Properties. Journal of Physical Chemistry & Biophysics, 11(312). [Link]

  • Schwartz, S. J., & Von Elbe, J. H. (1983). Comparison of Liquid Chromatographic Methods for Determination of Cis-Trans Isomers of 0-Carotene. Journal of the Association of Official Analytical Chemists, 66(6), 1315-1319. [Link]

  • Ishiuchi, S., Fujii, M., & Dopfer, O. (2003). IR induced cis↔trans isomerization of 2-naphthol: Catalytic role of hydrogen-bond in the photoinduced isomerization. The Journal of Chemical Physics, 119(6), 3293-3300. [Link]

  • Vanhaelen-Fastré, R., & Vanhaelen, M. (1976). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. Journal of Chromatography A, 129, 397-402. [Link]

  • NC State University Libraries. (n.d.). 4.3 Cis-Trans Isomers – Fundamentals of Organic Chemistry. [Link]

  • Craig, N. C., & Entemann, E. A. (1971). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. The Journal of Physical Chemistry, 75(10), 1462-1469. [Link]

  • Michigan State University Department of Chemistry. (2018, November 29). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. [Link]

  • Elsevier. (2025, August 6). Palladium(0)-Catalyzed Cis−Trans Alkene Isomerizations. [Link]

  • University of Regina. (n.d.). Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. [Link]

  • ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. [Link]

  • Kroeger, D. J., & Stewart, R. (1970). The base-catalyzed isomerization of α-cyano-cis-stilbenes. Journal of the Chemical Society B: Physical Organic, 217-223. [Link]

Sources

Troubleshooting

Troubleshooting peak tailing in HPLC analysis of carbamoyl-acrylic acids

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Subject: Resolution of Asymmetry & Tailing in Polar Acidic Conjugates[1] Executive Summary: The "Dual-Functionality" Challenge Welcome to the suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Subject: Resolution of Asymmetry & Tailing in Polar Acidic Conjugates[1]

Executive Summary: The "Dual-Functionality" Challenge

Welcome to the support center. You are likely here because your peaks are tailing (


), and standard fixes aren't working.

The Root Cause: Carbamoyl-acrylic acids present a "perfect storm" for peak tailing due to their chemical structure:

  • The Carboxylic Acid (

    
    ):  Ionizes at mid-pH, interacting with cationic sites.[1]
    
  • The Carbamoyl Group (

    
    ):  A strong hydrogen bond donor/acceptor that interacts avidly with free silanols.
    
  • The Conjugated System: Increases the potential for

    
     interactions and metal chelation.
    

This guide moves beyond generic advice to target these specific molecular interactions.

Diagnostic Workflow

Before changing chemistry, use this logic tree to isolate the physical vs. chemical cause.

TroubleshootingLogic Start Symptom: Peak Tailing (Tf > 1.5) Step1 Step 1: Inject Neutral Standard (e.g., Toluene/Uracil) Start->Step1 Decision1 Does the Neutral Standard Tail? Step1->Decision1 Physical PHYSICAL ISSUE (Void, Tubing, Frit) Decision1->Physical Yes Chemical CHEMICAL ISSUE (Secondary Interactions) Decision1->Chemical No Step2 Step 2: Check pH vs. pKa Chemical->Step2 Decision2 Is pH within +/- 1 unit of pKa? Step2->Decision2 Fix_pH Action: Adjust pH (Suppress Ionization) Decision2->Fix_pH Yes Step3 Step 3: Check Column Chemistry Decision2->Step3 No

Caption: Figure 1. Diagnostic logic tree to differentiate between system voids (physical) and analyte-stationary phase interactions (chemical).

Support Modules (Q&A Format)
Module A: Mobile Phase Chemistry (The First Line of Defense)

Q: I am running at pH 4.0, but the tailing persists. Why? A: You are operating in the "Danger Zone." Carbamoyl-acrylic acids typically have pKa values in the range of 3.5 – 4.5. At pH 4.0, approximately 50% of your analyte is ionized (


) and 50% is neutral (

).[1]
  • The Mechanism: The ionized species interacts with cationic sites, while the neutral species interacts via hydrophobic retention. This "mixed-mode" retention causes peak broadening and splitting.

  • The Fix: You must shift the equilibrium 2 units away from the pKa.

    • Option A (Suppression): Lower pH to < 2.5 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1] This keeps the molecule neutral (

      
      ) and minimizes silanol ionization (
      
      
      
      ).
    • Option B (Ionization): Increase pH to > 7.0 (if column permits).[1] This ensures 100% ionization, but requires a high-strength buffer to mask silanols.[1]

Q: Which buffer is superior for these compounds? A: Avoid phosphate if you suspect metal chelation (see Module C). For LC-MS compatibility, use Ammonium Formate adjusted to pH 3.[1]0. The ammonium ion (


) is effective at "blocking" residual silanols because it competes with the amine/carbamoyl group of your analyte for binding sites.
ParameterRecommended SpecificationReason
Buffer pH 2.0 – 2.5Suppresses carboxylic acid ionization; suppresses silanol ionization.[1]
Buffer Conc. 20 – 25 mMSufficient ionic strength to mask secondary interactions.
Additive 0.05% TFAIon-pairing effect improves peak shape for polar-acidic analytes.
Module B: Stationary Phase Selection

Q: I'm using a standard C18 column. Is that the problem? A: Likely, yes. "Standard" C18 columns often have exposed silanols (


) that form hydrogen bonds with the carbamoyl (amide) group of your analyte.

The Interaction Mechanism:

Interactions Silanol Free Silanol (Si-OH) Analyte Carbamoyl Group (-CONH-) Silanol->Analyte Hydrogen Bonding Tailing PEAK TAILING Analyte->Tailing Slow Desorption Kinetics

Caption: Figure 2. Mechanism of secondary silanol interactions causing kinetic lag (tailing).

The Solution: Switch to a Type B Silica column with the following features:

  • High Carbon Load (>15%): Increases hydrophobic retention, overpowering polar interactions.[1]

  • End-Capping: Look for "Double End-Capped" or "Polar-Embedded" phases. Polar-embedded groups (e.g., amide/carbamate inside the alkyl chain) provide a "water shield" that prevents the analyte from reaching the silica surface.

  • Base-Deactivated: These are chemically treated to remove acidic silanol activity.

Module C: The "Hidden" Trap – Metal Chelation

Q: My peak shape degrades over time, even with a new column. Why? A: Carbamoyl-acrylic acids are potential bidentate ligands . The carbonyl oxygen of the carbamoyl group and the carboxylate oxygen can chelate trace metals (Iron, Nickel) leached from stainless steel frits or tubing.

Symptoms of Chelation:

  • Tailing that worsens with system usage.[2]

  • "Ghost" peaks appearing in blank runs (metal-analyte complexes eluting later).

Protocol: System Passivation

  • Flush System: Rinse the HPLC (excluding column) with 30% Phosphoric Acid or 10 mM EDTA overnight to strip metal ions.

  • Hardware Swap: Replace stainless steel frits with PEEK or Titanium frits.

  • Mobile Phase Additive: Add 10 µM EDTA or Medronic Acid to the mobile phase as a sacrificial chelator (Note: This may suppress MS signal).

References & Authority
  • LCGC International. "Troubleshooting Peak Tailing: The Role of Silanol Interactions." Chromatography Online. Available at: [Link]

  • Agilent Technologies. "Method Development Guide for Acidic Compounds." Agilent Technical Library. Available at: [Link][1]

  • Dolan, J.W. "The Role of pH in Retention and Selectivity." LCGC North America, 2017.[1] (Contextual grounding on pH effects for ionizable species).

For further assistance, please upload your chromatogram (in .cdf or .txt format) to the Tier 3 portal.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Interpretation of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid

Executive Summary & Comparison Scope In the development of N-phenylmaleimide derivatives—crucial intermediates for heat-resistant polymers and bioconjugation linkers—the intermediate 3-(4-Ethyl-phenylcarbamoyl)-acrylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

In the development of N-phenylmaleimide derivatives—crucial intermediates for heat-resistant polymers and bioconjugation linkers—the intermediate 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid (also known as N-(4-ethylphenyl)maleamic acid) represents a critical quality control checkpoint.

This guide provides an in-depth interpretation of its 1H NMR spectrum in DMSO-


. Unlike standard spectral lists, this document focuses on comparative diagnostics : distinguishing the target cis-isomer from its thermodynamic trans-isomer (fumaramic acid derivative) and validating the complete consumption of the maleic anhydride precursor.
Method Comparison: Why 1H NMR?

While FT-IR and Mass Spectrometry (MS) are standard in characterization, they lack the specific resolution required for isomeric purity analysis of this compound.

Feature1H NMR (Recommended) FT-IR LC-MS
Isomer Differentiation High. Cis (

Hz) vs. Trans (

Hz) is unambiguous.
Low. C=C stretches overlap; subtle fingerprint differences are hard to quantify.[1]None. Both isomers have identical Mass/Charge (m/z 219.24).
Quantification Precise. Integration allows exact mol% calculation of impurities.Semi-quantitative. Beer-Lambert law deviations common in solids.Variable. Ionization efficiency may differ between isomers.
Proton Exchange Visible. NH and COOH protons are distinct in DMSO-

.
Visible. Broad OH/NH bands often obscure other features.N/A. Labile protons often lost or exchanged in source.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data presented below is reproducible, we define the synthesis and preparation method. This protocol favors the kinetic cis-product.

Synthesis Workflow

Reaction: Maleic Anhydride + 4-Ethylaniline


N-(4-ethylphenyl)maleamic acid.
  • Dissolution: Dissolve 10 mmol of Maleic Anhydride in 10 mL of anhydrous acetone (maintain at 15–20°C).

  • Addition: Dropwise add 10 mmol of 4-Ethylaniline dissolved in 5 mL acetone.

  • Precipitation: The reaction is instantaneous. A yellow/off-white precipitate forms.

  • Isolation: Stir for 30 mins. Filter the solid.[2] Wash with cold diethyl ether to remove unreacted amine.

  • Drying: Vacuum dry at 40°C. Note: Avoid high heat (>80°C) to prevent isomerization to the trans-form or cyclization to the maleimide.

NMR Sample Preparation[3][4][5][6]
  • Solvent: DMSO-

    
     (Chloroform-
    
    
    
    is often insufficient due to poor solubility of the carboxylic acid moiety).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Spectral Interpretation & Diagnostic Logic

The Diagnostic Diagram

The following logic flow illustrates how to assign the spectrum and detect common failures (isomerization or hydrolysis).

NMR_Logic Start Analyze 1H NMR Spectrum (DMSO-d6) Region_Alkene Region: 6.0 - 6.8 ppm (Vinylic Protons) Start->Region_Alkene Region_Arom Region: 7.0 - 7.8 ppm (Aromatic AA'BB') Start->Region_Arom Region_Aliph Region: 1.0 - 2.7 ppm (Ethyl Group) Start->Region_Aliph Check_J Check Coupling Constant (J) Region_Alkene->Check_J Cis Doublets, J = 12-13 Hz CONFIRMED: Maleamic Acid (Cis) Check_J->Cis Target Trans Doublets, J = 15-16 Hz IMPURITY: Fumaramic Acid (Trans) Check_J->Trans Isomerized Subst_Check Check Ethyl Pattern Region_Aliph->Subst_Check Ethyl_OK Triplet (~1.2) + Quartet (~2.6) CONFIRMED: 4-Ethyl Subst. Subst_Check->Ethyl_OK

Caption: Logic flow for structural validation. The coupling constant of the vinylic protons is the primary "Go/No-Go" decision point.

Detailed Chemical Shift Assignments (DMSO- )

The molecule contains four distinct proton environments. The table below details the expected shifts, multiplicity, and integration for the pure cis-isomer.

MoietyProton LabelShift (

ppm)
Multiplicity

Value (Hz)
IntegrationInterpretation
Amide NH10.30 – 10.50 Singlet (s)-1HDownfield due to conjugation and H-bonding. Disappears with

shake.
Aromatic Ar-H (Ortho to N)7.55 – 7.60 Doublet (d)~8.52HDeshielded by the amide group (AA'BB' system part A).
Aromatic Ar-H (Meta to N)7.15 – 7.20 Doublet (d)~8.52HShielded relative to ortho protons (AA'BB' system part B).
Vinyl =CH-COOH (H

)
6.40 – 6.50 Doublet (d)12.5 – 12.8 1HDiagnostic: Cis-coupling.[3] Chemical shift varies with concentration.[4]
Vinyl =CH-CONH (H

)
6.25 – 6.35 Doublet (d)12.5 – 12.8 1HDiagnostic: Cis-coupling.[3] Distinct from H

due to amide vs acid influence.
Ethyl -CH

-
2.55 – 2.60 Quartet (q)~7.62HOften overlaps with DMSO solvent residual (2.50 ppm). Look for the "shoulder."
Ethyl -CH

1.15 – 1.20 Triplet (t)~7.63HClassic triplet in the upfield region.
Acid -COOH12.50 – 13.50 Broad (bs)-1HVery broad, often invisible if sample is wet or dilute.
Critical Analysis of the Vinylic Region (6.0 – 6.6 ppm)

This is the most critical region for researchers.

  • The Cis-Effect: The target molecule is a Z-isomer (cis). The coupling constant (

    
    ) must be between 12.0 and 13.0 Hz .
    
  • The Trans-Impurity: If you observe a secondary set of doublets with

    
     Hz, your sample has isomerized to the E-isomer (fumaramic acid derivative). This often happens if the reaction was heated or exposed to light for prolonged periods.
    
  • Maleic Anhydride Residual: Unreacted maleic anhydride appears as a singlet at

    
     7.46 ppm (in DMSO), distinct from the product's doublets.
    

Troubleshooting & Common Artifacts

"Missing" Carboxylic Acid Proton
  • Observation: No signal around 13.0 ppm.

  • Cause: Rapid proton exchange with trace water in DMSO-

    
    .
    
  • Solution: This is not a failure. Rely on the integration of the aromatic and ethyl signals to confirm stoichiometry.

Solvent Overlap (The Ethyl Quartet)
  • Observation: The quartet at 2.55 ppm is buried under the DMSO pentet (2.50 ppm).

  • Solution:

    • Use a higher field instrument (600 MHz) to resolve the peaks.

    • Switch solvent to Acetone-

      
        (Residual peak at 2.05 ppm). In Acetone-
      
      
      
      , the ethyl quartet will be clearly visible around 2.60 ppm.[5]
Cyclization (Maleimide Formation)
  • Observation: Disappearance of NH and COOH signals; Vinylic protons collapse into a singlet around 7.10 – 7.20 ppm.

  • Cause: Spontaneous cyclization to N-(4-ethylphenyl)maleimide.

  • Prevention: Store the maleamic acid solid in a desiccator. Do not leave in solution for extended periods.

References

  • BenchChem. (2025).[3] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Retrieved from

  • Thermo Fisher Scientific. (2024). The Complementary Nature of FT-IR and NMR Spectroscopies. Retrieved from

  • Royal Society of Chemistry. (2018). Supplementary Information: Synthesis of N-aryl maleamic acids and NMR data. Retrieved from

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities and Solvents. Retrieved from

  • ChemicalBook. (2024). Maleamic Acid 1H NMR Spectrum Data. Retrieved from

Sources

Comparative

Mass spectrometry fragmentation patterns of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid

This guide details the mass spectrometry fragmentation patterns of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid (also known as N-(4-ethylphenyl)maleamic acid). It is designed for analytical scientists characterizing drug imp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid (also known as N-(4-ethylphenyl)maleamic acid). It is designed for analytical scientists characterizing drug impurities, synthesis intermediates, or degradation products involving maleic anhydride and aniline derivatives.

Comparative Technical Guide

Executive Summary & Compound Profile

3-(4-Ethyl-phenylcarbamoyl)-acrylic acid is a key intermediate often observed in the synthesis of N-substituted maleimides or as a hydrolytic degradation product of drugs containing the N-phenylsuccinimide/maleimide scaffold. Its mass spectral behavior is dominated by the interplay between the carboxylic acid moiety, the amide linkage, and the ethyl-substituted aromatic ring.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 219.24 g/mol

  • Monoisotopic Mass: 219.0895 Da

  • Key Structural Features:

    • Acrylic Acid Backbone: Susceptible to decarboxylation and Michael-type fragmentation.

    • Amide Linkage: The primary site of collision-induced dissociation (CID).

    • 4-Ethylphenyl Group: Provides diagnostic alkyl-aromatic fragments.

Comparison Scope

This guide compares the fragmentation performance and diagnostic ions of the Target Compound (Open Acid) against two critical alternatives often present in the same matrix:

  • Alternative A: N-(4-Ethylphenyl)maleimide (The cyclized dehydration product/impurity).

  • Alternative B: N-Phenylmaleamic acid (The non-alkylated analog).

Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following LC-MS/MS protocol emphasizes "soft" ionization to preserve the labile carboxylic acid prior to fragmentation.

Recommended Instrument Parameters
ParameterSettingRationale
Ionization Source ESI (Electrospray Ionization)Preferred over APCI to prevent in-source thermal cyclization to maleimide.
Polarity Negative (ESI-) & Positive (ESI+)ESI- is superior for the carboxylic acid moiety ([M-H]⁻ 218); ESI+ ([M+H]⁺ 220) is useful for structural confirmation.
Cone Voltage Low (15–20 V)Critical to minimize in-source loss of

(m/z 220

202).
Collision Energy Stepped (10, 20, 40 eV)Low CE preserves the amide; High CE is required to fragment the phenyl ring.
Mobile Phase 0.1% Formic Acid (Aq) / MeCNAcidic pH suppresses ionization in ESI- but stabilizes the amide bond in solution.

Fragmentation Mechanisms & Pathways[1][2][3]

Primary Fragmentation Pathways (ESI+)

In positive mode ([M+H]⁺ = 220.09), the molecule exhibits three distinct pathways. The most critical is the Cyclodehydration Pathway , which mimics the synthetic closure of the ring.

Pathway A: Cyclodehydration (Diagnostic)

The protonated molecular ion loses a water molecule involving the carboxylic acid hydroxyl and the amide proton.

  • Transition: m/z 220

    
     m/z 202
    
  • Mechanism: Intramolecular nucleophilic attack of the amide nitrogen on the carboxylic carbonyl, followed by water elimination.

  • Result: Formation of the protonated N-(4-ethylphenyl)maleimide ion.

Pathway B: Amide Cleavage (Acylium Formation)

Cleavage of the amide bond generates the ethylaniline cation or the acrylic acylium ion.

  • Transition: m/z 220

    
     m/z 122 (4-ethylaniline cation) or m/z 99 (acylium).
    
Pathway C: Ethyl Group Fragmentation

High-energy fragmentation of the aromatic tail.

  • Transition: m/z 122

    
     m/z 107 (Loss of 
    
    
    
    from ethyl group).
Visualization of Pathways

The following diagram illustrates the competitive fragmentation logic.

FragmentationPathways Parent Parent Ion [M+H]+ m/z 220 Maleimide [Cyclized] N-(4-Ethylphenyl)maleimide m/z 202 Parent->Maleimide -H2O (18 Da) Cyclodehydration Aniline 4-Ethylaniline Cation m/z 122 Parent->Aniline Amide Cleavage Acrylic Acrylic Acylium m/z 55 Parent->Acrylic Amide Cleavage (Charge Retention on Acid) MaleimideFrag Maleimide Fragment m/z 174 (-CO) Maleimide->MaleimideFrag -CO (28 Da) Tropylium Ethyl-Tropylium m/z 107 (-CH3) Aniline->Tropylium -CH3 (15 Da)

Caption: Competitive ESI+ fragmentation pathways showing the dominant cyclodehydration (Red) vs. amide cleavage (Green).

Comparative Performance Guide

This section objectively compares the Target Compound against its primary "alternatives" (analogs/impurities) to aid in selective detection.

Comparison 1: Target vs. N-(4-Ethylphenyl)maleimide (The Cyclized Impurity)

Scenario: Distinguishing the open-chain intermediate (Target) from the final product (Maleimide).

FeatureTarget: 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid Alternative: N-(4-Ethylphenyl)maleimide Differentiation Strategy
Parent Ion (ESI+) m/z 220m/z 202Mass Shift: The Target is +18 Da higher.
In-Source Behavior Unstable; prone to losing

to form m/z 202.
Stable; does not show m/z 220.Critical Check: If you see only m/z 202, it could be the Target undergoing in-source decay. Check ESI- to confirm.
ESI- Response High ([M-H]⁻ 218). Carboxylic acid ionizes well.Low/None. Lacks acidic proton.Protocol: Use ESI- to selectively detect the Target acid in a mixture.
Key Fragment m/z 122 (Aniline)m/z 174 (Loss of CO from imide ring)Target yields amine fragments; Maleimide yields ring-contraction fragments.
Comparison 2: Target vs. N-Phenylmaleamic Acid (Non-ethylated Analog)

Scenario: Identifying substituent effects in a homologous series.

FeatureTarget (Ethyl-Substituted) Alternative (Unsubstituted) Insight
Parent Ion m/z 220m/z 192

= 28 Da (Ethyl group).
Base Peak (MS2) m/z 122 (Ethylaniline)m/z 94 (Aniline)The amine fragment shifts exactly by the alkyl mass.
Secondary Fragment m/z 107 (Loss of

from ethyl)
m/z 77 (Phenyl cation)The ethyl group introduces a specific "Loss of 15" channel absent in the analog.

Summary of Diagnostic Ions (Lookup Table)

Use this table to program Multiple Reaction Monitoring (MRM) transitions.

Ionization ModePrecursor (m/z)Product Ion (m/z)Identity/LossCollision Energy (eV)
ESI+ 220.1202.1[M+H-H2O]⁺ (Cyclization)10–15
ESI+ 220.1122.1[Ethylaniline+H]⁺ (Amide Cleavage)20–25
ESI+ 220.1107.1[C8H11]⁺ (Ethyl-phenyl fragment)35–40
ESI- 218.1174.1[M-H-CO2]⁻ (Decarboxylation)15–20
ESI- 218.198.0[Maleic Anhydride derivative]⁻25

References

  • NIST Mass Spectrometry Data Center. (2023). Mass spectrum of N-Phenylmaleamic acid. National Institute of Standards and Technology. [Link]

  • Tong, H., et al. (2010). Characterization of Impurities in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. American Pharmaceutical Review. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-phenylacrylamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 924-933.
  • PubChem. (2024). Compound Summary: N-(4-Ethylphenyl)maleimide.[1][2] National Library of Medicine. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the X-ray Diffraction (XRD) Analysis of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid Crystals

Introduction: The Critical Role of Solid-State Characterization In the realm of pharmaceutical development and materials science, the precise characterization of a crystalline solid is not merely an academic exercise; it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solid-State Characterization

In the realm of pharmaceutical development and materials science, the precise characterization of a crystalline solid is not merely an academic exercise; it is a foundational requirement for ensuring product safety, efficacy, and stability. The compound 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid, a derivative of acrylic acid, represents a class of organic molecules where subtle changes in the crystal lattice can lead to significant variations in physical properties.[1][2] This guide provides an in-depth, comparative analysis of X-ray Diffraction (XRD) as the primary tool for elucidating the solid-state structure of this compound. We will explore the causality behind experimental choices, compare XRD with alternative analytical techniques, and provide actionable protocols for researchers, scientists, and drug development professionals.

The ability of a single compound to exist in multiple crystal structures, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical industry.[3][4] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit different solubilities, dissolution rates, and stability, which directly impacts the drug's bioavailability and shelf-life.[5][6] Therefore, rigorous solid-state characterization is not just a recommendation but a regulatory necessity.

Fundamental Principles of X-ray Diffraction: A Tale of Two Techniques

At its core, X-ray diffraction relies on the constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in a periodic lattice.[7] This phenomenon is elegantly described by Bragg's Law, which relates the wavelength of the X-rays (λ), the angle of incidence (θ), and the spacing between crystal lattice planes (d).[8][9][10]

Bragg's Law: nλ = 2d sin(θ) [11]

This fundamental relationship allows scientists to work backward from a diffraction pattern to determine the dimensions of the unit cell, the fundamental repeating unit of a crystal.[9][12]

For a molecule like 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid, two primary XRD techniques are employed:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the "gold standard" for determining the absolute atomic structure of a molecule.[13][14] It requires a single, high-quality crystal, which can sometimes be challenging to grow.[15] The resulting data provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous structural solution.[16]

  • Powder X-ray Diffraction (PXRD): This technique is more widely used for routine analysis due to its simpler sample preparation requirements.[16][17] Instead of a single crystal, PXRD analyzes a finely powdered sample containing thousands of randomly oriented microcrystals.[13] The resulting diffraction pattern is a "fingerprint" unique to that specific crystalline phase, making it ideal for phase identification, purity assessment, and polymorphism screening.[18]

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Sample Requirement High-quality single crystal (often >100 µm)Fine powder (~1-10 µm particle size)
Information Obtained Absolute atomic structure, bond lengths, angles, unit cellPhase identification, unit cell parameters, crystallinity, polymorphism
Primary Application Novel structure elucidationRoutine quality control, screening, phase analysis
Data Output Discrete diffraction spotsContinuous diffraction pattern (rings)
Complexity High (crystal growth can be a bottleneck)Low (rapid analysis)

Experimental Workflow: A Comparative Approach

The following section details the step-by-step methodologies for analyzing 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid crystals, highlighting the differences between SCXRD and PXRD workflows.

Diagram: Overall XRD Experimental Workflow

XRD_Workflow cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_analysis PART 3: Data Analysis cluster_output PART 4: Output Prep_Start Crystalline Sample of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid Grind Grind to Fine Powder (~1-10 µm) Prep_Start->Grind For PXRD Select_Crystal Select High-Quality Single Crystal Prep_Start->Select_Crystal For SCXRD PXRD_Acq Powder XRD (e.g., Bragg-Brentano) Grind->PXRD_Acq SCXRD_Acq Single Crystal XRD (e.g., 4-circle diffractometer) Select_Crystal->SCXRD_Acq PXRD_Data 1D Diffractogram (Intensity vs. 2θ) PXRD_Acq->PXRD_Data SCXRD_Data 3D Reciprocal Lattice Data (Reflection Intensities) SCXRD_Acq->SCXRD_Data Phase_ID Phase Identification & Purity Assessment PXRD_Data->Phase_ID Structure_Sol Structure Solution & Refinement SCXRD_Data->Structure_Sol Rietveld Rietveld Refinement (Quantitative Analysis) Phase_ID->Rietveld Final_PXRD Crystallographic Fingerprint Polymorph Identification Rietveld->Final_PXRD Final_SCXRD Absolute 3D Atomic Structure (CIF file) Structure_Sol->Final_SCXRD

Caption: High-level workflow comparing PXRD and SCXRD analysis.

PART 1: Sample Preparation

Objective: To prepare a sample that yields high-quality, reproducible diffraction data.

Protocol for Powder XRD (PXRD):

  • Grinding: The primary goal is to produce a fine, homogenous powder with a particle size of approximately 1-10 micrometers.[19] This ensures a sufficient number of randomly oriented crystallites to satisfy Bragg's condition for all lattice planes.[20]

    • Method: Use an agate mortar and pestle with a gentle rotary motion. For organic compounds, which can be sensitive to mechanical stress, avoid aggressive grinding that could induce phase transformations or amorphization.[20] Grinding under a liquid like ethanol can help minimize these effects.[20]

  • Mounting: The powdered sample must be presented to the X-ray beam with a flat, smooth surface.

    • Method: A common technique is the "side-drifted" or "back-loading" method.[21] Press the powder into the well of a sample holder from the back against a flat surface (like a glass slide). This minimizes preferred orientation, an issue where plate-like or needle-shaped crystals align non-randomly, skewing the relative intensities of diffraction peaks.[21][22]

Protocol for Single-Crystal XRD (SCXRD):

  • Crystal Selection: This is the most critical and often most challenging step.

    • Method: Under a high-power microscope, select a single crystal that is free of cracks, defects, and twinning. The ideal size is typically between 100-250 micrometers in all dimensions.[13]

  • Mounting: The selected crystal must be mounted on a goniometer head.

    • Method: Using a very fine fiber (e.g., a MiTeGen mount), carefully pick up the selected crystal with a tiny amount of cryo-protectant oil. The crystal is then mounted on the goniometer head and flash-cooled in a stream of cold nitrogen gas to protect it from radiation damage during data collection.

PART 2: Data Acquisition

Objective: To collect a complete and high-resolution diffraction pattern.

Typical Parameters for PXRD (using a Bragg-Brentano diffractometer):

  • X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is standard for organic materials.[23]

  • Geometry: Bragg-Brentano para-focusing geometry.

  • Scan Range (2θ): Typically 2° to 40° or 50°. This range usually covers the most characteristic reflections for organic molecules.

  • Step Size: 0.01° to 0.02° 2θ.

  • Scan Speed/Dwell Time: A longer dwell time (e.g., 0.5-2 seconds per step) improves the signal-to-noise ratio, which is crucial for detecting minor phases or subtle peak shifts.

  • Sample Rotation: Spinning the sample during data collection further averages the crystallite orientations and improves data quality.

PART 3: Data Analysis and Interpretation

Objective: To extract meaningful structural information from the diffraction data.

Analysis of PXRD Data:

  • Phase Identification: The collected pattern (a plot of intensity vs. 2θ) is compared against databases (like the Powder Diffraction File™) or a reference pattern from a known single-crystal structure. Each crystalline phase produces a unique "fingerprint" pattern.[9]

  • Rietveld Refinement: This powerful technique uses a least-squares approach to refine a theoretical diffraction pattern against the experimental data.[24][25] It allows for the precise determination of lattice parameters and can be used for quantitative phase analysis (determining the percentage of different polymorphs in a mixture).[26] For organic molecules, geometric restraints on bond lengths and angles are often applied during refinement to maintain chemical sensibility.[27]

Analysis of SCXRD Data:

  • Unit Cell Determination: The positions of the discrete diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution and Refinement: The intensities of thousands of measured reflections are used to solve the phase problem and generate an electron density map of the unit cell. Atoms are fitted into this map, and their positions and thermal displacement parameters are refined to achieve the best fit with the experimental data.[28] The final output is typically a Crystallographic Information File (CIF).

Comparative Analysis with Alternative Techniques

While XRD is indispensable, a comprehensive solid-state characterization program relies on a multi-technique approach.

TechniquePrincipleInformation Gained for 3-(4-Ethyl-phenylcarbamoyl)-acrylic acidComparison with XRD
Differential Scanning Calorimetry (DSC) Measures heat flow into or out of a sample as a function of temperature.Melting point, glass transitions, detection of polymorphic transitions.Provides thermodynamic data; XRD provides structural data. DSC can detect a transition, but XRD is needed to identify the new crystal form.
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature.Dehydration/desolvation events, thermal decomposition.Complements XRD by identifying the presence of solvates (pseudopolymorphs), which have distinct XRD patterns but also show mass loss in TGA.
Vibrational Spectroscopy (FTIR/Raman) Measures the absorption of infrared light or the inelastic scattering of monochromatic light, corresponding to molecular vibrations.Information on functional groups and hydrogen bonding. Different polymorphs can have distinct spectra due to different intermolecular interactions.Sensitive to the local chemical environment. Can be faster than XRD for screening but is generally not a standalone technique for structure determination.
Solid-State NMR (ssNMR) Exploits the magnetic properties of atomic nuclei.Provides information on the local environment of specific atoms (e.g., ¹³C, ¹⁵N). Different polymorphs will have different spectra.Excellent for distinguishing polymorphs, especially when XRD patterns are very similar. Provides complementary information on molecular conformation and packing.
Diagram: Interplay of Characterization Techniques

Techniques_Interplay XRD XRD (PXRD/SCXRD) Crystal Structure & Phase DSC DSC Thermal Transitions, Melting Point XRD->DSC Identifies forms seen in transitions TGA TGA Solvates & Decomposition XRD->TGA Confirms solvate vs. anhydrate structure Spectroscopy FTIR / Raman Hydrogen Bonding, Functional Groups XRD->Spectroscopy Correlates spectral shifts with specific packing ssNMR Solid-State NMR Local Atomic Environment XRD->ssNMR Provides structural basis for spectral differences DSC->XRD Triggers analysis of new thermal events TGA->XRD Explains mass loss with structural change Spectroscopy->XRD Suggests polymorphic differences to investigate ssNMR->XRD Resolves ambiguities in similar structures

Caption: Logical relationships between XRD and other key analytical techniques.

Conclusion: An Integrated Approach to Crystalline Analysis

The X-ray diffraction analysis of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid is a critical component of its development and quality control. While Single-Crystal XRD provides the definitive answer to its absolute molecular structure, Powder XRD serves as the workhorse for routine identification, purity checks, and the crucial task of polymorph screening.[13][29] No single technique, however, can provide a complete picture. True scientific integrity and trustworthiness in solid-state characterization are achieved by integrating the structural insights from XRD with the thermodynamic data from thermal analysis and the molecular-level information from spectroscopic methods. This synergistic approach ensures a robust understanding of the material, mitigating risks associated with unforeseen polymorphic transformations and guaranteeing the consistent performance of the final product.[30]

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Comparative

A Senior Application Scientist's Guide to Validating the Structure of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid using COSY and HSQC

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For novel chemical entities like 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy provides the gold standard for structural elucidation.

This guide provides an in-depth, practical comparison of how two powerful 2D NMR techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are synergistically employed to validate the molecular structure of our target compound. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Analytical Challenge: Assembling the Molecular Puzzle

The structure of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid presents several distinct molecular fragments or "spin systems" that must be correctly assembled: an ethyl group, a 1,4-disubstituted (para) aromatic ring, an acrylic acid moiety, and an amide linkage. While 1D ¹H and ¹³C NMR provide initial clues about the types and numbers of protons and carbons, they often fall short in resolving ambiguities, especially in regions of signal overlap.[1] 2D NMR techniques are essential to reveal the connectivity between these fragments.[2][3][4]

Chemical structure of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid with atoms labeled for NMR analysis

Figure 1. Chemical structure of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid with key protons and carbons labeled for spectral assignment.

Predicted Spectral Data: Forming a Hypothesis

Before acquiring 2D data, a robust analysis begins with predicting the 1D spectra based on the hypothesized structure. This allows us to form a set of expected correlations that we will seek to confirm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Label Assignment Predicted δ (ppm) Multiplicity Integration J (Hz)
H1 -CH₃ ~1.2 Triplet (t) 3H ~7.5
H2 -CH₂- ~2.6 Quartet (q) 2H ~7.5
H4, H4' Aromatic ~7.5 Doublet (d) 2H ~8.5
H5, H5' Aromatic ~7.2 Doublet (d) 2H ~8.5
H7 =CH- ~6.5 Doublet (d) 1H ~15.0
H8 =CH- ~7.0 Doublet (d) 1H ~15.0
H-N Amide N-H ~10.0 Singlet (s) 1H -

| H-O | Carboxyl O-H | ~12.5 | Broad s | 1H | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

Label Assignment Predicted δ (ppm)
C1 -CH₃ ~16
C2 -CH₂- ~28
C3 Aromatic C-Et ~140
C4, C4' Aromatic CH ~120
C5, C5' Aromatic CH ~128
C6 Aromatic C-N ~135
C7 =CH- ~130
C8 =CH- ~140
C9 Amide C=O ~164

| C10 | Carboxyl C=O | ~168 |

Experimental Design and Protocols

The choice of experiment and its parameters are critical for acquiring high-quality, informative data. Our overall workflow is designed to systematically build a complete picture of the molecule's connectivity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep Dissolve ~15 mg sample in 0.6 mL DMSO-d₆ NMR_1D 1D ¹H & ¹³C NMR (Initial Survey) Prep->NMR_1D COSY ¹H-¹H COSY (Proton Connectivity) NMR_1D->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) NMR_1D->HSQC Process Data Processing (FT, Phasing, Calibration) COSY->Process HSQC->Process Interpret Spectral Interpretation (Assign Cross-Peaks) Process->Interpret Validate Structure Validation (Confirm Connectivity) Interpret->Validate

Caption: Overall workflow for NMR-based structural validation.

Causality Behind Experimental Choices:
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen because it effectively solubilizes the compound and, more importantly, its low proton exchange rate allows for the observation of labile protons like the amide (N-H) and carboxylic acid (O-H).[5] In solvents like D₂O or CD₃OD, these signals would rapidly exchange with deuterium and disappear.

  • COSY Experiment: The standard gradient-selected COSY (gCOSY) is ideal for mapping proton-proton (¹H-¹H) coupling networks.[6] It reveals which protons are on adjacent carbons (typically separated by 2-3 bonds).[7][8][9]

  • HSQC Experiment: The phase-sensitive gradient-edited HSQC experiment is selected for its high sensitivity and resolution.[10][11] It unambiguously identifies which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations), providing a powerful tool for assigning the ¹³C spectrum and linking proton spin systems to the carbon skeleton.[12][13]

Protocol 1: ¹H-¹H COSY Data Acquisition
  • Sample Preparation: Dissolve approximately 15 mg of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid in 0.6 mL of DMSO-d₆. Vortex until fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform standard shimming procedures to optimize magnetic field homogeneity.[14]

  • Acquire a 1D ¹H Spectrum: Record a standard 1D proton spectrum to determine the spectral width (sw) and transmitter offset (o1p). Ensure the spectral width encompasses all proton signals (e.g., 0 to 13 ppm).[15]

  • Load COSY Parameters: Create a new dataset and load a standard gradient-selected, phase-sensitive COSY parameter set (e.g., cosygpprqf on a Bruker system).[15]

  • Set Key Parameters:

    • o1p: Center of the proton spectrum (determined in step 3).

    • sw (F2 and F1): Set to the value determined in step 3.

    • td (F2): 2048 (2k) data points.

    • td (F1): 256-512 increments. This is a trade-off between resolution and experiment time.

    • ns (Number of Scans): 2 to 8, depending on sample concentration.

    • d1 (Relaxation Delay): 1.5 - 2.0 seconds.

  • Acquisition: Start the acquisition.[14]

  • Processing: After acquisition, apply a sine-bell window function to both dimensions, perform a Fourier transform (xfb), and phase the spectrum. Symmetrization can be used to reduce artifacts.[14]

Protocol 2: ¹H-¹³C HSQC Data Acquisition
  • Instrument Setup: Use the same sample and maintain the same lock and shim settings from the COSY experiment.

  • Acquire a 1D ¹³C Spectrum: (Optional but recommended) Acquire a proton-decoupled ¹³C spectrum to determine the carbon spectral width.

  • Load HSQC Parameters: Create a new dataset and load a standard gradient-selected, phase-sensitive HSQC parameter set (e.g., hsqcetgpsi2 on a Bruker system).[16]

  • Set Key Parameters:

    • o1p (¹H dimension): Use the same center as the COSY experiment.

    • sw (F2, ¹H dimension): Use the same spectral width as the COSY experiment.

    • o2p (¹³C dimension): Center of the carbon spectrum (e.g., ~90 ppm).

    • sw (F1, ¹³C dimension): Set to cover all expected carbons (e.g., 0 to 180 ppm).

    • td (F2): 1024 (1k) data points.

    • td (F1): 128-256 increments.

    • ns (Number of Scans): 4 to 16, as this is a less sensitive experiment than COSY.

    • d1 (Relaxation Delay): 1.5 seconds.

  • Acquisition: Start the acquisition.[16]

  • Processing: Apply a QSINE window function to both dimensions and perform a Fourier transform (xfb). Phase correction will be required for both dimensions.[16]

Data Interpretation: Connecting the Dots

COSY Spectrum Analysis: Mapping Proton Networks

The COSY spectrum reveals through-bond proton-proton couplings. Cross-peaks (off-diagonal signals) connect protons that are J-coupled.[17][18][19]

Caption: Expected ¹H-¹H COSY correlations for the target molecule.

Table 3: Analysis of Key COSY Cross-Peaks

Cross-Peak (δ¹, δ²) Correlating Protons Structural Fragment Confirmed
(~1.2, ~2.6) H1 ↔ H2 Confirms the -CH₂-CH₃ connectivity of the ethyl group . The triplet at ~1.2 ppm shows a cross-peak to the quartet at ~2.6 ppm.
(~7.2, ~7.5) H5/H5' ↔ H4/H4' Confirms the adjacent protons on the aromatic ring . This establishes the 1,4-disubstitution pattern.

| (~6.5, ~7.0) | H7 ↔ H8 | Confirms the vicinal relationship between the two vinyl protons of the acrylic acid moiety . The large coupling constant (~15 Hz) is characteristic of a trans configuration. |

The absence of cross-peaks is equally informative. For example, the amide proton (H-N) and the aromatic protons (H4/H5) do not show correlations, confirming they are separated by the C6 quaternary carbon and the nitrogen atom.

HSQC Spectrum Analysis: Linking Protons to the Carbon Skeleton

The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations. Each cross-peak links a proton signal on the F2 (horizontal) axis to its directly attached carbon on the F1 (vertical) axis.[10][20] This is the most reliable way to assign carbon resonances for all protonated carbons.

Caption: Expected one-bond ¹H-¹³C HSQC correlations.

Table 4: Analysis of Key HSQC Cross-Peaks

¹H δ (ppm) ¹³C δ (ppm) Assignment Structural Confirmation
~1.2 ~16 H1 / C1 Links the methyl protons to the methyl carbon.
~2.6 ~28 H2 / C2 Links the methylene protons to the methylene carbon.
~7.5 ~120 H4, H4' / C4, C4' Assigns the carbon signal at ~120 ppm to the aromatic carbons adjacent to the amide.
~7.2 ~128 H5, H5' / C5, C5' Assigns the carbon signal at ~128 ppm to the aromatic carbons adjacent to the ethyl group.
~6.5 ~130 H7 / C7 Assigns the carbon signal at ~130 ppm to the vinyl carbon adjacent to the carbonyl.

| ~7.0 | ~140 | H8 / C8 | Assigns the carbon signal at ~140 ppm to the vinyl carbon adjacent to the carboxyl group. |

The HSQC spectrum will not show signals for quaternary (non-protonated) carbons, such as C3, C6, C9, and C10. These can be inferred from the 1D ¹³C spectrum or confirmed using a different 2D experiment like HMBC (Heteronuclear Multiple Bond Correlation).

Conclusion: A Self-Validating Structural Narrative

By systematically interpreting the COSY and HSQC spectra, we construct a self-validating narrative that confirms the structure of 3-(4-Ethyl-phenylcarbamoyl)-acrylic acid.

  • COSY confirms the individual spin systems: The ethyl group (-CH₂-CH₃), the para-substituted aromatic ring (-CH-CH-), and the trans-vinyl group (-CH=CH-) are all unequivocally identified.

  • HSQC links these proton networks to the carbon skeleton: Each protonated carbon is assigned, providing anchor points across the molecule.

  • Combined analysis provides the complete picture: The COSY data shows discrete fragments, and the HSQC data confirms their identity by linking them to specific carbon environments. When combined with the known chemical shifts of the amide and carbonyl groups from 1D NMR, the fragments can only be assembled in one chemically sensible way, matching the proposed structure.

This synergistic approach, moving from hypothesis (predicted spectra) to evidence (COSY and HSQC data), provides an objective and rigorous validation of the molecular structure, a critical step for any researcher, scientist, or drug development professional.

References

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Validation

A Senior Application Scientist's Guide to the Thermal Analysis of Acrylic Acid Derivatives

Introduction: Deciphering Thermal Behavior in Polymer Science For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is not merely an academic exercise; it is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering Thermal Behavior in Polymer Science

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is not merely an academic exercise; it is a critical component of material selection, process development, and quality control. Acrylic acid derivatives, a versatile class of polymers used in everything from pharmaceuticals to high-performance coatings, exhibit a wide range of thermal behaviors directly linked to their molecular structure. This guide provides an in-depth comparative analysis of common acrylic acid derivatives using two cornerstone techniques in thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The objective is to move beyond mere data presentation and delve into the causality behind the observed thermal events. By understanding the relationship between the chemical structure of a polyacrylate and its thermal signature, researchers can predict material performance, troubleshoot processing issues, and design novel polymers with tailored properties. This guide is structured to provide both a robust theoretical grounding and practical, field-proven experimental protocols.

Pillars of Thermal Analysis: TGA and DSC

Thermal analysis provides a rapid and precise method for measuring changes in a polymer's physical or chemical properties as it is subjected to a controlled temperature program.[1][2]

Thermogravimetric Analysis (TGA) is the workhorse for assessing thermal stability.[3] It measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. The output, a TGA curve, provides critical information on the onset of degradation, the temperatures of maximum decomposition rates, and the composition of the material, such as filler content or residual volatiles.[3][4]

Differential Scanning Calorimetry (DSC) , conversely, measures the heat flow into or out of a sample relative to a reference as a function of temperature.[5] This technique is exceptionally sensitive to thermal transitions that do not involve mass loss. The primary measurement for amorphous polymers like most polyacrylates is the glass transition temperature (T-g), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.[5][6] DSC can also identify melting points (T-m), crystallization events, and chemical reactions like curing or oxidation.[1][2][7]

The Architect of Thermal Properties: Molecular Structure

The thermal characteristics of poly(alkyl acrylates) are profoundly influenced by the chemical nature of the alkyl ester side chain.[8] A fundamental principle is that as the length of a linear alkyl side chain increases (e.g., from methyl to ethyl to butyl), the glass transition temperature (T-g) generally decreases. This phenomenon, often referred to as "internal plasticization," occurs because the longer, more flexible side chains increase the free volume between polymer backbones, allowing for easier segmental motion at lower temperatures.

Conversely, the presence of bulky groups or the restriction of chain mobility, for instance by adding a methyl group to the polymer backbone (as in polymethacrylates), leads to a significant increase in T-g.

G cluster_0 Polymer Backbone cluster_1 Side Chain Structure cluster_2 Resulting Thermal Property Backbone Polyacrylate Chain Short_Chain Short/Rigid Side Chain (e.g., -CH3 in PMA) Backbone->Short_Chain Restricts Motion Long_Chain Long/Flexible Side Chain (e.g., -C4H9 in PBA) Backbone->Long_Chain Increases Free Volume High_Tg Higher Tg (Less segmental motion) Short_Chain->High_Tg Low_Tg Lower Tg (More segmental motion) Long_Chain->Low_Tg

Figure 1. Relationship between side chain structure and glass transition temperature (Tg).

Comparative Thermal Data for Common Acrylic Acid Derivatives

The following table summarizes typical thermal properties for several key acrylic acid derivatives. It is important to note that these values can be influenced by factors such as molecular weight, polymer tacticity, and the specific experimental conditions used for measurement.[8][9]

PolymerAbbreviationTypical Glass Transition Temperature (T-g) (°C)Typical Decomposition Onset (T-onset) (°C)
Poly(acrylic acid)PAA~106~250 (multi-step)[10]
Poly(methyl acrylate)PMA~10[8]~300+
Poly(ethyl acrylate)PEA-8 to -24[8][9]~300[9]
Poly(n-butyl acrylate)PBA~-50 to -53[8][11]~290+[12]
Poly(methyl methacrylate)PMMA85 - 165[6][9]~300[9]

Self-Validating Experimental Protocols

Adherence to standardized methodologies is paramount for generating reliable and comparable data. The following protocols are based on established ASTM standards and best practices in the field.[1][13]

General Experimental Workflow

The process for both TGA and DSC follows a logical sequence from sample preparation to data interpretation. This workflow ensures that each step validates the next, leading to a trustworthy final result.

G A 1. Sample Preparation (5-10 mg, dry sample) C 3. Pan/Crucible Tare A->C B 2. Instrument Calibration (e.g., Indium for DSC) E 5. Method Setup (Temp range, ramp rate, atmosphere) B->E D 4. Sample Loading & Sealing (Hermetic pans for DSC) C->D F 6. Equilibrate at Start Temp D->F E->F G 7. Execute Temperature Program F->G H 8. Data Acquisition G->H I 9. Data Analysis (Determine Tg, T-onset, etc.) H->I

Figure 2. Standard workflow for TGA and DSC analysis.

Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131)[13][14][15][16]
  • Objective : To determine the thermal stability and decomposition profile of the polymer.[9]

  • Instrument : A calibrated thermogravimetric analyzer.

  • Sample Preparation : Accurately weigh 5-10 mg of the dry polymer sample into a high-purity alumina or platinum crucible.[8][9]

  • Atmosphere : For studying thermal decomposition, use an inert atmosphere like nitrogen. To study oxidative degradation, use air or oxygen. Maintain a constant flow rate (e.g., 20-50 mL/min).[4][9]

  • Temperature Program :

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature at a constant rate of 10 °C/min to a final temperature of 600 °C. This rate represents a common balance between resolution and experimental time.[3][9]

  • Data Analysis : Plot the percent weight loss versus temperature. The onset of decomposition (T-onset) is determined as the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) reveals the temperature(s) of the maximum rate of decomposition.[9]

Differential Scanning Calorimetry (DSC) Protocol (based on ASTM D3418)[1][2][7][17]
  • Objective : To determine the glass transition temperature (T-g) of the polymer.

  • Instrument : A calibrated differential scanning calorimeter.

  • Sample Preparation : Weigh 5-10 mg of the polymer into an aluminum DSC pan and hermetically seal it. Prepare an identical empty, sealed pan to serve as the reference.[9]

  • Temperature Program (Heat-Cool-Heat Cycle) :

    • First Heating Scan : Equilibrate at a sub-ambient temperature (e.g., -80 °C for PBA, 0 °C for PMMA). Heat the sample at a controlled rate of 10 °C/min to a temperature well above its expected T-g (e.g., 180 °C for PMMA).[11] This scan erases the previous thermal history of the sample.

    • Cooling Scan : Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.[9]

    • Second Heating Scan : Perform a second heating scan under the same conditions as the first. The T-g is determined from this second scan to ensure it reflects the intrinsic properties of the material.[9][11]

  • Data Analysis : The DSC thermogram plots heat flow against temperature. The glass transition is observed as a step-like change in the baseline of the heat flow curve from the second heating scan.[9] The T-g is typically reported as the midpoint of this transition.[9][11]

In-Depth Analysis of Key Polyacrylates

Poly(acrylic acid) (PAA): A Multi-Stage Decomposition

PAA exhibits a more complex thermal degradation profile compared to its alkyl ester derivatives. Its decomposition typically occurs in multiple stages. The initial weight loss below ~170 °C is often attributed to the loss of absorbed water.[14] A subsequent major degradation step involves the dehydration of adjacent carboxylic acid groups to form cyclic anhydride structures, followed by decarboxylation and backbone scission at higher temperatures.[10]

The "Methacrylate" Effect: PMMA vs. PMA

A comparison between Poly(methyl methacrylate) (PMMA) and Poly(methyl acrylate) (PMA) provides a classic illustration of how subtle structural changes dramatically impact thermal properties. PMMA has a T-g of around 109°C, while PMA's T-g is much lower at approximately 10°C.[6][8] This significant difference is caused by the extra methyl group on the alpha-carbon of the PMMA backbone. This group sterically hinders the rotation of the polymer chain, restricting its mobility and thus requiring significantly more thermal energy to transition from a glassy to a rubbery state.

The Homologous Series: PMA, PEA, and PBA

Analyzing the series of poly(methyl acrylate), poly(ethyl acrylate), and poly(n-butyl acrylate) clearly demonstrates the effect of increasing the alkyl side chain length.

  • PMA (C1 side chain): T-g ≈ 10 °C[8]

  • PEA (C2 side chain): T-g ≈ -24 °C[9]

  • PBA (C4 side chain): T-g ≈ -53 °C[11]

The progressive decrease in T-g is a direct result of the increasing flexibility and length of the ester side chain, which acts as an internal plasticizer, pushing the polymer chains further apart and facilitating their movement.

Conclusion

Thermogravimetric Analysis and Differential Scanning Calorimetry are indispensable tools for characterizing acrylic acid derivatives. The data they provide on thermal stability and transitional behavior are crucial for predicting a polymer's performance in real-world applications. This guide has demonstrated that the thermal properties of these polymers are not arbitrary but are logically and predictably governed by their molecular architecture. By understanding the causal links between the structure of the monomer side chain and the resulting T-g and decomposition profile, researchers can make informed decisions in material design, selection, and processing, ultimately accelerating the development of advanced materials for science and industry.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]

  • Eurolab, ASTM E1131 Standard Test Method for Composition Analysis by Thermogravimetry. [Link]

  • ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021. [Link]

  • ASTM D3418-15, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2015. [Link]

  • SIS, ASTM D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. [Link]

  • ASTM International, E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • ASTM International, Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • ASTM International, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. [Link]

  • ANSI Webstore, ASTM D3418-21 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. [Link]

  • CDN, Compositional Analysis by Thermogravimetric Analysis (TGA) ASTM E1131. [Link]

  • Polymer Source, Poly(n-butyl acrylate). [Link]

  • University of Southern Mississippi, GLASS TRANSITIONS in POLY(METHACRYLATES). [Link]

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  • ACS Publications, Influence of Tacticity on the Glass-Transition Dynamics of Poly(methyl methacrylate) (PMMA) under Elevated Pressure and Geometrical Nanoconfinement. [Link]

  • Taylor & Francis Online, Thermal properties of poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) modified with divinyl benzene and vinyltrimethoxysilane. [Link]

  • Setaram, ORGANIC MATERIALS SCIENCES POLYMERS. [Link]

  • ResearchGate, Thermal properties and TGA–FTIR studies of polyacrylic and polymethacrylic acid doped with metal clusters. [Link]

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  • ResearchGate, TGA curves for (a) pure PAA, (b) pure MC (40000) and (c) pure... [Link]

  • Wiley Online Library, Investigation of the chemical changes during the thermal treatment of acrylonitrile‐co‐methyl acrylate-polymer (polyacrylonitrile). [Link]

  • MDPI, Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. [Link]

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Sources

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